GSK9311
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHQFRQPGCCR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of GSK9311: A Technical Guide for Researchers
GSK9311 is a chemical probe designed to serve as a negative control for its potent and selective counterpart, GSK6853, an inhibitor of the BRPF1 bromodomain. This guide provides an in-depth overview of this compound's function, its biochemical activity, and its application in experimental settings.
Core Function: A Negative Control for BRPF Bromodomain Inhibition
This compound is characterized as a less active analogue of GSK6853, a highly potent inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain.[1][2] Its primary purpose in a research context is to be used alongside GSK6853 to ensure that any observed biological effects are due to the specific inhibition of the BRPF1 bromodomain and not from off-target effects of the chemical scaffold.[1]
The key structural difference in this compound is the alkylation of the 5-amide group, which is hypothesized to disrupt the intramolecular hydrogen bonding necessary for high-affinity binding to the BRPF1 bromodomain.[1] This modification results in a significant reduction in its inhibitory activity.[1]
Biochemical Activity and Selectivity
This compound exhibits significantly lower potency against the BRPF1 bromodomain compared to GSK6853. It also shows weak inhibition of the BRPF2 bromodomain. The inhibitory activity is quantified by pIC50 values, which are the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target Bromodomain | pIC50 | Reference |
| BRPF1 | 6.0 | [2] |
| BRPF2 | 4.3 | [2] |
For comparison, the highly active analogue, GSK6853, demonstrates a pIC50 of 7.7 for BRPF1 in cellular assays.[2] This substantial difference in potency underscores the utility of this compound as a negative control.
The BRPF1/2 Signaling Pathway in Chromatin Regulation
BRPF1 and BRPF2 are crucial scaffolding proteins that play a vital role in the assembly of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF and HBO1 complexes.[1] These complexes are key epigenetic regulators, catalyzing the acetylation of histone tails. Histone acetylation is a fundamental mechanism for modulating chromatin structure and gene expression.
The bromodomain of BRPF1/2 specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the HAT complex to specific chromatin regions. This leads to further histone acetylation and subsequent transcriptional activation.
Below is a diagram illustrating the signaling pathway involving BRPF1 and the inhibitory action of GSK6853, for which this compound serves as a negative control.
Experimental Protocols
This compound is principally used as a negative control in cellular and biochemical assays designed to probe the function of BRPF1. A key experimental protocol where this compound has been utilized is the NanoBRET™ cellular target engagement assay.[1][3]
NanoBRET™ Cellular Target Engagement Assay
This assay measures the displacement of a NanoLuc®-tagged BRPF1 bromodomain from a HaloTag®-fused histone H3.3 in live cells. Inhibition of the BRPF1-histone interaction by a compound like GSK6853 results in a decrease in the BRET signal.
Objective: To determine the cellular potency of compounds that inhibit the interaction between the BRPF1 bromodomain and histone H3.3.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-BRPF1 bromodomain fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3 fusion protein
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
DMEM with 10% FBS
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Substrate
-
GSK6853 (test compound)
-
This compound (negative control)
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 plasmids using FuGENE® HD.
-
Cell Plating: 24 hours post-transfection, plate the cells in white 96-well plates at a density of 2 x 10^4 cells per well in DMEM with 10% FBS.
-
Compound Preparation: Prepare serial dilutions of GSK6853 and this compound in DMSO. The final concentration of DMSO in the assay should be kept constant (e.g., 0.1%).
-
Compound Treatment: Add the diluted compounds to the plated cells. For the negative control (this compound), a high concentration (e.g., 10 µM) is typically used to demonstrate the lack of significant effect.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM. Add the NanoBRET™ Substrate as per the manufacturer's instructions.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO2.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
The expected outcome is a dose-dependent decrease in the BRET signal with GSK6853 treatment, while this compound should show a minimal effect, confirming that the observed signal change is due to specific inhibition of the BRPF1-histone interaction.[3]
Below is a workflow diagram for the NanoBRET™ assay.
Conclusion
References
GSK9311: A Technical Guide to a BRPF1/BRPF2 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK9311 is a chemical probe that serves as a valuable tool for studying the biological roles of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, specifically BRPF1 and BRPF2. It functions as a less active analogue and negative control for the potent and selective BRPF1 inhibitor, GSK6853.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its characterization. The information presented is intended to enable researchers to effectively utilize this compound in their investigations of BRPF-mediated biological processes and as a reference in drug discovery programs targeting bromodomains.
Introduction to BRPF Proteins and this compound
The BRPF family of proteins, comprising BRPF1, BRPF2 (also known as BRD1), and BRPF3, are crucial scaffolding proteins that play a pivotal role in the assembly and function of MYST family histone acetyltransferase (HAT) complexes.[3] These complexes are key epigenetic regulators involved in chromatin modification and gene transcription.
-
BRPF1 predominantly associates with the MOZ (Monocytic Leukemia Zinc finger protein) and MORF (MOZ-Related Factor) HATs. The resulting MOZ/MORF complexes are involved in the acetylation of several lysine (B10760008) residues on histone H3, including H3K14 and H3K23.[4][5] These modifications are generally associated with transcriptional activation. The BRPF1-MOZ/MORF complex is essential for various developmental processes, including hematopoiesis and neurogenesis.[4]
-
BRPF2 and BRPF3 preferentially form complexes with the HBO1 (HAT bound to ORC1) acetyltransferase.[6][7] The BRPF2/3-HBO1 complexes are the primary mediators of global H3K14 acetylation and also acetylate lysines on histone H4 (K5, K8, K12).[6][8] These complexes are critical for processes such as embryonic development and erythropoiesis.[7]
This compound is a synthetic, cell-permeable small molecule designed to interact with the bromodomain of BRPF proteins. Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones, thereby tethering the HAT complexes to specific chromatin regions. By occupying the acetyl-lysine binding pocket of the bromodomain, this compound can modulate the recruitment and activity of BRPF-containing HAT complexes.
Mechanism of Action
This compound acts as a competitive inhibitor of the BRPF1 and BRPF2 bromodomains. It binds to the hydrophobic pocket within the bromodomain that normally recognizes acetylated lysine residues on histone tails. This binding event physically obstructs the interaction between the BRPF protein and acetylated histones, thereby preventing the localization of the associated HAT complexes to their target chromatin sites. The consequence is a reduction in histone acetylation at specific loci, leading to alterations in gene expression. This compound serves as a negative control for the highly potent BRPF1 inhibitor GSK6853; the key structural difference is the alkylation of the 5-amide in this compound, which significantly reduces its inhibitory activity.[2][9]
Quantitative Data
The inhibitory activity and selectivity of this compound and its potent analog GSK6853 have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound and GSK6853
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | pKd | Kd (nM) |
| This compound | BRPF1 | TR-FRET | 6.0[1] | ~1000 | - | - |
| BRPF2 | TR-FRET | 4.3[1] | >10000 | - | - | |
| GSK6853 | BRPF1 | TR-FRET | 8.1[6][10] | 8[2] | 9.5[3] | 0.3[2] |
| BRPF2 | TR-FRET | 5.1[10] | ~7900 | - | - | |
| BRPF3 | TR-FRET | 4.8[10] | >15000 | - | - | |
| BRD4 BD1 | TR-FRET | 4.7[10] | >20000 | - | - | |
| BRD4 BD2 | TR-FRET | <4.3[10] | >50000 | - | - |
Table 2: Cellular Activity of this compound and GSK6853
| Compound | Target | Assay Type | pIC50 | IC50 (nM) |
| This compound | BRPF1B-Histone H3.3 Interaction | NanoBRET | 5.4[9] | ~4000 |
| GSK6853 | BRPF1B-Histone H3.3 Interaction | NanoBRET | 7.7[9] | 20[2] |
| Endogenous BRPF1 | Chemoproteomic Competition | 8.6[2][9] | ~0.25 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the composition of the BRPF1- and BRPF2-containing HAT complexes and their role in histone acetylation.
Experimental Workflows
The following diagrams outline the general workflows for key assays used to characterize this compound.
Experimental Protocols
The following protocols provide a general framework for the characterization of this compound. Specific concentrations and incubation times may require optimization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ability of this compound to inhibit the interaction between the BRPF1 bromodomain and an acetylated histone peptide.
-
Principle: A GST-tagged BRPF1 bromodomain is recognized by a Europium (Eu)-labeled anti-GST antibody (donor), and a biotinylated histone peptide (e.g., H4 tetra-acetylated) is recognized by streptavidin-conjugated allophycocyanin (SA-APC; acceptor). When in close proximity, excitation of the Eu donor results in energy transfer to the APC acceptor, which then emits light at a longer wavelength. This compound binding to the bromodomain disrupts the protein-peptide interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged BRPF1 bromodomain
-
Biotinylated histone H4 (acK5, acK8, acK12, acK16) peptide
-
LANCE Ultra Europium-W1024 anti-GST Antibody (PerkinElmer)
-
LANCE Ultra ULight™-Streptavidin (PerkinElmer) or other suitable SA-APC
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
This compound and GSK6853 (for comparison) dissolved in DMSO
-
384-well low-volume white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the assay plate.
-
Add 5 µL of GST-BRPF1 (e.g., final concentration of 10 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of biotinylated histone peptide (e.g., final concentration of 50 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a detection mix containing Eu-anti-GST antibody (e.g., final concentration 2 nM) and SA-APC (e.g., final concentration 20 nM) in Assay Buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate in the dark for 1-2 hours at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Eu) and 665 nm (APC).
-
Data Analysis: Calculate the FRET ratio (665 nm emission / 615 nm emission). Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay measures the ability of this compound to disrupt the interaction between the BRPF1 bromodomain and histone H3.3 in a cellular context.[10]
-
Principle: BRPF1 is expressed in cells as a fusion with NanoLuc® luciferase (energy donor), and histone H3.3 is expressed as a fusion with HaloTag®, which is labeled with a cell-permeable fluorescent ligand (energy acceptor). Interaction between BRPF1 and histones brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). A cell-permeable inhibitor like this compound will compete with the histone interaction, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293T cells
-
Plasmids for NanoLuc®-BRPF1 (N- or C-terminal fusion) and HaloTag®-Histone H3.3
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (Promega)
-
NanoBRET™ Substrate (Furimazine, Promega)
-
This compound and GSK6853 dissolved in DMSO
-
96-well white assay plates
-
-
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 plasmids.
-
After 24 hours, harvest the cells and resuspend in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension (e.g., final concentration 100 nM) and incubate.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plate for 18 hours at 37°C in a CO2 incubator.[2]
-
Prepare the NanoBRET™ substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 5-10 minutes on a luminometer equipped with a 450 nm bandpass filter (for NanoLuc® emission) and a 610 nm longpass filter (for acceptor emission).[2]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
AlphaScreen® Assay
This is another biochemical assay format that can be used to assess the inhibition of the BRPF1-histone interaction by this compound.
-
Principle: Similar to TR-FRET, this is a proximity-based assay. A GST-tagged BRPF1 bromodomain is captured by Glutathione-coated Acceptor beads, and a biotinylated acetylated histone peptide is captured by Streptavidin-coated Donor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. This compound disrupts this interaction, causing a decrease in the signal.
-
Materials:
-
Recombinant His-tagged or GST-tagged BRPF1 bromodomain
-
Biotinylated acetylated histone peptide (e.g., H4K12ac)
-
AlphaScreen® Glutathione Acceptor beads (PerkinElmer)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA
-
This compound dissolved in DMSO
-
384-well ProxiPlate™
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer (final DMSO concentration ≤1%).
-
Add 5 µL of diluted compound or DMSO to the wells of a 384-well plate.
-
Add 5 µL of tagged BRPF1 bromodomain (e.g., final concentration 20-30 nM) to each well.[1][11]
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of biotinylated histone peptide (e.g., final concentration 20-50 nM) to each well.[1][11]
-
Incubate for 15-30 minutes at room temperature.
-
In subdued light, prepare a mixture of AlphaScreen® Acceptor and Donor beads in Assay Buffer (e.g., final concentration 10 µg/mL each).
-
Add 5 µL of the bead mixture to each well.
-
Seal the plate and incubate in the dark for 1-2 hours at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
This assay confirms target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
-
Principle: When a small molecule like this compound binds to its target protein (BRPF1), it generally increases the protein's stability and resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured BRPF1 remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Materials:
-
Cell line expressing endogenous BRPF1 (e.g., HUT-78)
-
Cell culture medium and reagents
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Primary anti-BRPF1 antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermal cycler or heating block
-
-
Procedure:
-
Culture cells to a sufficient density.
-
Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours.
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble BRPF1 in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities for BRPF1 at each temperature for both the treated and control samples. Plot the percentage of soluble BRPF1 relative to the non-heated control against the temperature to generate melting curves. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and target engagement. An isothermal dose-response experiment can also be performed at a single temperature to determine an apparent cellular EC50.
-
Conclusion
This compound is an indispensable tool for the study of BRPF protein biology. As a well-characterized negative control for the potent BRPF1 inhibitor GSK6853, it allows for the rigorous validation of on-target effects in cellular and biochemical assays. The data and protocols provided in this guide are intended to facilitate the use of this compound in dissecting the roles of BRPF1 and BRPF2 in gene regulation, development, and disease, and to aid in the broader field of epigenetic drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 3. labhoo.com [labhoo.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. ashpublications.org [ashpublications.org]
- 9. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
The Use of GSK9311 as a Negative Control for the BRPF1 Bromodomain Inhibitor GSK6853: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the expanding field of epigenetics, chemical probes have become indispensable tools for dissecting the roles of specific proteins in health and disease. GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). To ensure the biological effects observed with GSK6853 are specifically due to the inhibition of BRPF1, a structurally similar but biologically inactive control compound is essential. This technical guide details the use of GSK9311, the validated negative control for GSK6853, providing a comprehensive overview of their activities, relevant signaling pathways, and detailed experimental protocols.
Core Compounds: GSK6853 and this compound
GSK6853 is a potent inhibitor of the BRPF1 bromodomain, a key component of the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[1][2] In contrast, this compound is a structurally related analogue with significantly reduced activity against BRPF1, making it an ideal negative control for in vitro and cellular assays.[3] The use of a negative control like this compound is crucial to distinguish specific on-target effects of GSK6853 from potential off-target or compound-specific effects unrelated to BRPF1 inhibition.[4][5]
Quantitative Data Summary
The following tables summarize the inhibitory activities of GSK6853 and its negative control, this compound, against BRPF1 and other bromodomains. This data highlights the potency and selectivity of GSK6853 and the attenuated activity of this compound.
Table 1: Biochemical Activity of GSK6853 and this compound
| Compound | Target | Assay Type | pIC50 | pKd | IC50 (nM) | Kd (nM) |
| GSK6853 | BRPF1 | TR-FRET | 8.1 | - | 8 | - |
| BRPF1 | BROMOscan | - | 9.5 | - | 0.3 | |
| Endogenous BRPF1 (HUT-78 cells) | Chemoproteomic | 8.6 | - | - | - | |
| This compound | BRPF1 | TR-FRET | 6.0 | - | 1000 | - |
Table 2: Cellular Activity of GSK6853 and this compound
| Compound | Assay Type | Cell Line | Target Interaction | pIC50 | IC50 (nM) |
| GSK6853 | NanoBRET | HEK293 | BRPF1-Histone H3.3 | 7.7 | 20 |
| This compound | NanoBRET | HEK293 | BRPF1-Histone H3.3 | 5.4 | >1000 |
BRPF1 Signaling Pathway
BRPF1 is a scaffolding protein that plays a critical role in the assembly and function of the MOZ/MORF HAT complexes.[1][6] These complexes are involved in the acetylation of histone H3, a key post-translational modification that regulates gene expression. The bromodomain of BRPF1 recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby tethering the HAT complex to specific chromatin regions and facilitating the acetylation of neighboring histones.[7][8] This process leads to a more open chromatin structure, allowing for transcriptional activation.[1]
Caption: BRPF1 signaling pathway within the MOZ/MORF complex.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize GSK6853 and this compound. Researchers should optimize these protocols for their specific experimental systems.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding affinity of inhibitors to the BRPF1 bromodomain.
Caption: Workflow for a BRPF1 TR-FRET assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2x solution of biotinylated BRPF1 bromodomain in assay buffer.
-
Prepare serial dilutions of GSK6853 and this compound in assay buffer. Recommended starting concentration for GSK6853 is 10 µM, and for this compound is 100 µM.
-
Prepare a 2x detection mix containing a Europium-labeled antibody specific to the tag on BRPF1 and Streptavidin-Allophycocyanin (APC).
-
-
Assay Procedure:
-
To a 384-well plate, add the compound dilutions (GSK6853 or this compound).
-
Add the 2x biotinylated BRPF1 bromodomain solution to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add the 2x detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[9][10][11][12][13][14]
-
BROMOscan® Assay
This is a competitive binding assay that measures the displacement of a ligand from the BRPF1 bromodomain by a test compound.
Caption: Principle of the BROMOscan assay.
Methodology:
BROMOscan is a proprietary assay platform (DiscoverX). The general principle is as follows:
-
A DNA-tagged BRPF1 bromodomain is incubated with a test compound (GSK6853 or this compound) at various concentrations.
-
The mixture is then added to a well containing an immobilized ligand that binds to the BRPF1 bromodomain.
-
After an incubation period, unbound protein is washed away.
-
The amount of BRPF1 bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.
-
The dissociation constant (Kd) is determined by measuring the concentration of the test compound required to displace 50% of the tagged BRPF1 from the immobilized ligand.[9][11][15][16]
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of a compound to inhibit the interaction between BRPF1 and histone H3.3 in living cells.[2][3]
Caption: Workflow for a NanoBRET cellular target engagement assay.
Methodology:
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for NanoLuc-BRPF1 and HaloTag-Histone H3.3.
-
After 24 hours, harvest and resuspend the cells.
-
-
Assay Setup:
-
Plate the transfected cells in a white 96-well plate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
Add serial dilutions of GSK6853 or this compound to the wells. A recommended concentration range for GSK6853 is 0-33 µM.[3] For this compound, a higher concentration range should be used to confirm its lack of activity.
-
-
Incubation and Reading:
-
Data Analysis:
Conclusion
GSK6853 is a valuable tool for investigating the biological functions of the BRPF1 bromodomain. The use of its corresponding negative control, this compound, is imperative for rigorous experimental design and unambiguous interpretation of results. This guide provides the fundamental data and methodologies to effectively utilize this chemical probe pair in epigenetic research. By employing the described protocols and understanding the underlying signaling pathways, researchers can confidently probe the role of BRPF1 in various physiological and pathological processes.
References
- 1. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. Solved In experimental design, a negative control group is | Chegg.com [chegg.com]
- 6. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 18. promegaconnections.com [promegaconnections.com]
- 19. bpsbioscience.com [bpsbioscience.com]
GSK2879552: A Technical Overview of its Discovery, Development, and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2879552 is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1] LSD1, also known as KDM1A, functions by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to the suppression of target gene expression.[2][3] In various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is overexpressed and contributes to cancer cell proliferation, differentiation arrest, and metastasis.[2][3][4] This aberrant activity has positioned LSD1 as a promising therapeutic target in oncology.[4]
This whitepaper provides an in-depth technical guide on the discovery and development of GSK2879552. It details the scientific rationale, mechanism of action, preclinical evaluation, and clinical trial outcomes of this potent LSD1 inhibitor.
Discovery and Rationale
GSK2879552 was identified following a high-throughput screening of 2.5 million compounds.[2] It is an N-alkylated derivative of tranylcypromine (B92988) (TCP), a known monoamine oxidase inhibitor with weak LSD1 inhibitory activity.[2] The development of GSK2879552 was driven by the therapeutic potential of targeting LSD1 to reverse the epigenetic silencing of tumor suppressor genes and induce differentiation in cancer cells.
Mechanism of Action
GSK2879552 acts as a potent and selective irreversible inhibitor of LSD1.[5] It forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for the catalytic activity of LSD1.[2] By inactivating LSD1, GSK2879552 leads to an increase in the methylation of H3K4, which in turn promotes the expression of genes associated with tumor suppression and cell differentiation.[1] This mechanism has been shown to induce the expression of myeloid-lineage markers such as CD11b and CD86 in AML cells.[6]
Preclinical Development
In Vitro Studies
GSK2879552 demonstrated potent anti-proliferative activity in a range of AML and SCLC cell lines.[2] In a panel of 20 AML cell lines, GSK2879552 inhibited cell growth with an average half-maximal effective concentration (EC50) of 137 ± 30 nM in a 10-day proliferation assay.[7] The maximum inhibition observed averaged 62 ± 5%, suggesting a predominantly cytostatic effect.[7] Furthermore, treatment with GSK2879552 led to the induction of cell surface differentiation markers, CD11b and CD86, in AML cell lines.[6][7]
| Parameter | Value | Cell Lines | Assay |
| IC50 | 24 nM | Not specified | Enzyme activity assay |
| Average EC50 | 137 ± 30 nM | 20 AML cell lines | 10-day proliferation assay |
| Average Max. Inhibition | 62 ± 5% | 20 AML cell lines | 10-day proliferation assay |
Table 1: In Vitro Activity of GSK2879552
In Vivo Studies
In preclinical xenograft models, GSK2879552 was effective in inhibiting tumor growth.[2] Daily oral administration of 1.5 mg/kg GSK2879552 resulted in significant tumor growth inhibition in SCLC xenografts (NCI-H526 and NCI-H1417) without inducing thrombocytopenia or other major hematologic toxicities.[2][8]
| Animal Model | Dose | Administration | Tumor Growth Inhibition (TGI) |
| NCI-H526 xenograft | 1.5 mg/kg | PO daily | 57% |
| NCI-H1417 xenograft | 1.5 mg/kg | PO daily | 83% |
| NCI-H510 xenograft | 1.5 mg/kg | PO daily | 38% (partial) |
| NCI-H69 xenograft | 1.5 mg/kg | PO daily | 49% (partial) |
Table 2: In Vivo Efficacy of GSK2879552 in SCLC Xenograft Models[8]
Clinical Development
GSK2879552 advanced into Phase I clinical trials for patients with relapsed or refractory SCLC (NCT02034123), AML (NCT02177812), and high-risk myelodysplastic syndromes (MDS) (NCT02929498).[2][9] These open-label, dose-escalation studies aimed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of GSK2879552 as a monotherapy and in combination with other agents like all-trans retinoic acid (ATRA) and azacitidine.[10][11]
Clinical Trial Outcomes
Despite promising preclinical data, the clinical development of GSK2879552 was terminated. The decision was based on an unfavorable risk-benefit profile, characterized by poor disease control and a high rate of adverse events.[2][11][12]
In the SCLC trial, 29 patients were enrolled across nine dose cohorts.[11] Treatment-related adverse events were common, with thrombocytopenia being the most frequent (41% of patients).[11] Serious adverse events, including encephalopathy, were also reported, with one death considered related to treatment.[11][12]
The AML and MDS studies also failed to demonstrate significant clinical benefit.[10] While GSK2879552 did induce markers of differentiation in a subset of AML patients, this did not translate into meaningful clinical responses.[10] The combination with ATRA also did not yield the desired efficacy.[10]
| Trial Identifier | Indication | Phase | Status | Reason for Termination |
| NCT02034123 | Relapsed/Refractory SCLC | I | Terminated | Unfavorable risk-benefit profile |
| NCT02177812 | Relapsed/Refractory AML | I | Terminated | Unfavorable risk-benefit profile |
| NCT02929498 | High-risk MDS | I | Terminated | Unfavorable risk-benefit profile |
Table 3: Overview of GSK2879552 Clinical Trials[2]
Experimental Protocols
Detailed experimental protocols were not publicly available. However, based on published literature, the following methodologies were central to the evaluation of GSK2879552.
Cell Proliferation Assay
Flow Cytometry for Differentiation Markers
In Vivo Xenograft Study
Conclusion
GSK2879552 is a potent and selective irreversible inhibitor of LSD1 that showed significant promise in preclinical studies for the treatment of AML and SCLC. However, its clinical development was halted due to an unfavorable risk-benefit profile observed in Phase I trials. The experience with GSK2879552 underscores the challenges of translating preclinical efficacy into clinical success, particularly in the realm of epigenetic therapies. While this specific agent did not succeed, the exploration of LSD1 as a therapeutic target continues with other inhibitors in clinical development, highlighting the ongoing importance of this epigenetic regulator in oncology.
References
- 1. Facebook [cancer.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to GSK9311: A BRPF1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK9311 is a chemical probe that serves as a valuable tool in the study of epigenetic regulation. It is characterized as a less active analogue of the potent and selective BRPF1 bromodomain inhibitor, GSK6853, and is frequently utilized as a negative control in experimental settings. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the methodologies for key experiments used in its characterization and visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific application.
Chemical Structure and Properties
This compound is a synthetic small molecule belonging to the benzimidazolone class of compounds. Its chemical identity and key properties are summarized below.
Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[2,3-Dihydro-1,3-dimethyl-6-[(2R)-2-methyl-1-piperazinyl]-2-oxo-1H-benzimidazol-5-yl]-N-ethyl-2-methoxybenzamide hydrochloride | [1] |
| CAS Number | 1923851-49-3 | [2] |
| Molecular Formula | C₂₄H₃₁N₅O₃ | [2] |
| Molecular Weight | 437.53 g/mol | [3] |
| Canonical SMILES | CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC.Cl | [1] |
| InChI Key | WFXIHQFRQPGCCR-MRXNPFEDSA-N | [1] |
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁N₅O₃.HCl | [1][4] |
| Molecular Weight | 474.0 g/mol | [1][4] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% (HPLC) | [1][4] |
| Solubility | Soluble to 100 mM in water and DMSO | [1][4] |
| Storage | Store at +4°C | [1][4] |
Biological Activity and Mechanism of Action
This compound functions as an inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) protein, specifically targeting its bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.
This compound is a less active analogue of GSK6853, a potent BRPF1 inhibitor.[2] This makes this compound an ideal negative control for in vitro and in vivo studies aimed at elucidating the specific effects of BRPF1 bromodomain inhibition by GSK6853. The inhibitory activity of this compound is significantly lower than that of GSK6853, with reported pIC₅₀ values of 6.0 for BRPF1 and 4.3 for BRPF2.[2][5]
The BRPF1 Signaling Pathway
BRPF1 is a scaffold protein that plays a crucial role in the assembly and activity of the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[6][7] These complexes are responsible for the acetylation of histone H3 at various lysine residues, including H3K14 and H3K23.[7] Histone acetylation is a post-translational modification that generally leads to a more open chromatin structure, facilitating gene transcription.
By binding to acetylated histones via its bromodomain, BRPF1 helps to anchor the MOZ/MORF complex to specific chromatin regions, thereby promoting localized histone acetylation and subsequent gene activation. Inhibition of the BRPF1 bromodomain by compounds like GSK6853 disrupts this interaction, leading to reduced histone acetylation and altered gene expression.
Caption: BRPF1 as a scaffold in the MOZ/MORF complex and its role in histone acetylation.
Experimental Protocols
The characterization of this compound and its more potent counterpart, GSK6853, involves several key biochemical and cellular assays. Below are detailed methodologies for two such critical experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRPF1 Inhibition
This assay is used to measure the binding affinity of inhibitors to the BRPF1 bromodomain in a high-throughput format.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged BRPF1 bromodomain (receptor). The BRPF1 protein is labeled with a Europium (Eu³⁺) cryptate donor, and the histone peptide is labeled with an XL665 acceptor. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. An inhibitor will compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged BRPF1 bromodomain protein
-
Biotinylated histone H4 acetylated at Lysine 12 (H4K12ac) peptide
-
Eu³⁺-cryptate labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound and other test compounds
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
In a 384-well plate, add the test compounds.
-
Add a pre-mixed solution of GST-BRPF1 bromodomain and Eu³⁺-labeled anti-GST antibody to each well.
-
Incubate for 15 minutes at room temperature.
-
Add a pre-mixed solution of biotinylated H4K12ac peptide and Streptavidin-XL665 to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the ratio of the emission at 665 nm to 620 nm and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for the TR-FRET based BRPF1 inhibition assay.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of a compound to engage its target within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRPF1 protein (donor) and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain (acceptor). A test compound that enters the cell and binds to the BRPF1 bromodomain will displace the fluorescent tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-BRPF1 fusion protein
-
NanoBRET™ fluorescent tracer for BRPF1
-
Opti-MEM® I Reduced Serum Medium
-
This compound and other test compounds
-
White, non-binding 96-well or 384-well plates
-
Nano-Glo® Live Cell Reagent
-
BRET-capable plate reader
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-BRPF1 expression vector.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Dispense the cell suspension into the wells of a white assay plate.
-
Add serial dilutions of this compound or other test compounds to the wells.
-
Add the NanoBRET™ fluorescent tracer to all wells.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
Add Nano-Glo® Live Cell Reagent to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC₅₀.[8][9]
Caption: Workflow for the NanoBRET cellular target engagement assay.
Synthesis
This compound is synthesized as a less active analogue of GSK6853 by alkylation of the 5-amide nitrogen of the benzimidazolone core.[10][11] This modification prevents the formation of a key intramolecular hydrogen bond, which is crucial for the high-affinity binding of GSK6853 to the BRPF1 bromodomain. The general synthetic approach involves the construction of the substituted benzimidazolone core, followed by coupling with the appropriate piperazine (B1678402) and benzoyl moieties, and finally the N-alkylation of the amide.
Conclusion
This compound is an indispensable tool for researchers investigating the biological roles of the BRPF1 bromodomain. Its well-characterized nature as a negative control for the potent inhibitor GSK6853 allows for the rigorous validation of experimental findings. This guide provides the essential technical information and methodologies required for the effective use of this compound in epigenetic research and drug discovery. The provided diagrams of the signaling pathway and experimental workflows serve to clarify the complex biological context and experimental procedures associated with this important chemical probe.
References
- 1. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 9. Benzimidazole - Wikipedia [en.wikipedia.org]
- 10. compoundchem.com [compoundchem.com]
- 11. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
The Role of BRPF Bromodomains in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and PHD Finger-containing (BRPF) family of proteins, comprising BRPF1, BRPF2, and BRPF3, are critical epigenetic regulators that function as scaffolding proteins for histone acetyltransferase (HAT) complexes.[1][2] These proteins play a pivotal role in chromatin remodeling and gene transcription by recognizing acetylated lysine (B10760008) residues on histone tails via their conserved bromodomain. Dysregulation of BRPF bromodomain activity has been increasingly implicated in a range of diseases, most notably in various cancers and neurodevelopmental disorders, making them attractive targets for therapeutic intervention.[3][4][5] This technical guide provides an in-depth overview of the role of BRPF bromodomains in disease, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they govern.
BRPF Bromodomains: Structure, Function, and Disease Association
The BRPF proteins, BRPF1, BRPF2, and BRPF3, are key components of the MOZ/MORF (KAT6A/KAT6B) and HBO1 (KAT7) HAT complexes.[2][6][7] They act as molecular scaffolds, essential for the assembly and enzymatic activity of these complexes, which primarily acetylate histones H3 and H4.[2][7][8] This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription.
BRPF1 is the most extensively studied member of the family. It is a crucial component of the MOZ/MORF HAT complexes and is indispensable for embryonic development, particularly hematopoiesis and neurogenesis.[4][9] Germline mutations in BRPF1 are associated with Intellectual Developmental Disorder with Dysmorphic Facies and Ptosis (IDDDFP), a rare neurodevelopmental syndrome.[3][10][11][12] Somatic mutations and overexpression of BRPF1 have been linked to various cancers, including acute myeloid leukemia (AML), medulloblastoma, and hepatocellular carcinoma (HCC).[3][5][9][13] In HCC, BRPF1 promotes tumor progression by upregulating the expression of oncogenes such as E2F2 and EZH2.[9]
BRPF2 (also known as BRD1) preferentially associates with the HBO1 HAT complex.[2][14] This complex is vital for global H3K14 acetylation and plays a critical role in fetal liver erythropoiesis.[14][15] Disruption of the BRPF2-HBO1 complex leads to severe anemia in mouse models.[14] Polymorphisms in the BRPF2 gene have also been linked to schizophrenia and bipolar disorder.[2]
BRPF3 also functions as a scaffold for the HBO1 HAT complex.[15][16] The BRPF3-HBO1 complex is specifically involved in the acetylation of H3K14 at DNA replication origins, playing a crucial role in the initiation of DNA replication.[6][15][16][17] Elevated expression of BRPF3 has been observed in high-grade serous ovarian carcinoma.[15]
Quantitative Data: BRPF Bromodomain Inhibitors
The development of small molecule inhibitors targeting BRPF bromodomains is an active area of research. These inhibitors offer a promising avenue for therapeutic intervention in diseases driven by aberrant BRPF activity. The following tables summarize the quantitative data for selected BRPF bromodomain inhibitors.
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Kd (nM) | Selectivity Highlights | Reference |
| OF-1 | Pan-BRPF | - | - | BRPF1B: 100, BRPF2: 500 | Pan-inhibitor for BRPF1B and BRPF2 | [18] |
| NI-57 | Pan-BRPF | NanoBRET, FRAP | - | - | Pan-inhibitor for BRPF family, preferential for BRPF1/2 over BRPF3 | [18] |
| PFI-4 | BRPF1B | TR-FRET | 80 | - | Highly selective for BRPF1B isoform | [18] |
| GSK5959 | BRPF1 | TR-FRET | 80 | - | >100-fold selective for BRPF1 over BRPF2 and >1000-fold over BRPF3 | [9] |
| BAY-140 | BRPF1/2 | TR-FRET | BRPF1: 30, BRPF2: 380 | - | Preferential for BRPF1 over BRPF2 | [19] |
| BAY-496 | BRPF1/2 | TR-FRET | BRPF1: 20, BRPF2: 160 | - | Preferential for BRPF1 over BRPF2 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of BRPF bromodomains and their inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for quantifying the binding of bromodomains to acetylated histone peptides and for screening inhibitors.
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to the bromodomain and an acceptor fluorophore (e.g., XL665) conjugated to a biotinylated, acetylated histone peptide. Binding brings the fluorophores into proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Dilute recombinant His-tagged BRPF bromodomain protein and biotinylated acetylated histone H4 peptide (e.g., H4K12ac) in Assay Buffer to desired concentrations.
-
Prepare inhibitor solutions by serial dilution in DMSO and then dilute in Assay Buffer.
-
Prepare detection reagents: Europium cryptate-labeled anti-His antibody and Streptavidin-XL665.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of inhibitor solution or DMSO (vehicle control) to each well.
-
Add 4 µL of the BRPF bromodomain protein solution.
-
Add 4 µL of the biotinylated acetylated histone peptide solution.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of the anti-His-Europium cryptate antibody solution.
-
Add 5 µL of the Streptavidin-XL665 solution.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the FRET ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for a saturating concentration of a known inhibitor).
-
Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another sensitive, bead-based proximity assay suitable for high-throughput screening of bromodomain inhibitors.
Principle: The assay utilizes donor and acceptor beads. The donor bead, upon excitation at 680 nm, generates singlet oxygen. If an acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent signal at 520-620 nm. The BRPF bromodomain is typically tagged with GST and binds to glutathione-coated acceptor beads, while a biotinylated acetylated histone peptide binds to streptavidin-coated donor beads.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA.
-
Dilute GST-tagged BRPF bromodomain protein and biotinylated acetylated histone peptide in Assay Buffer.
-
Prepare inhibitor solutions as described for the TR-FRET assay.
-
Prepare suspensions of Streptavidin-Donor beads and Glutathione-Acceptor beads in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of inhibitor solution or DMSO to each well.
-
Add 2.5 µL of the GST-BRPF bromodomain protein solution.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the biotinylated acetylated histone peptide solution.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the pre-mixed Donor and Acceptor bead suspension.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Normalize the data and calculate IC50 values as described for the TR-FRET assay.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Detailed Methodology:
-
Sample Preparation:
-
Dialyze the purified BRPF bromodomain protein and synthesize the acetylated histone peptide in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Thoroughly degas both the protein and peptide solutions.
-
Determine the accurate concentrations of the protein and peptide.
-
-
ITC Experiment:
-
Load the BRPF bromodomain solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the acetylated histone peptide solution (e.g., 200-500 µM) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial injection followed by 20-30 subsequent injections.
-
Perform a control titration of the peptide into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the peaks of the thermogram to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving BRPF bromodomains.
Caption: BRPF1 signaling pathway in cancer.
Caption: Role of BRPF3 in DNA replication initiation.
Caption: TR-FRET experimental workflow.
Conclusion
The BRPF family of bromodomain-containing proteins are emerging as critical players in the epigenetic regulation of gene expression, with profound implications for human health and disease. Their roles as essential scaffolding components of major HAT complexes place them at the nexus of chromatin modification and transcriptional control. The strong association of BRPF1 with cancer and neurodevelopmental disorders, BRPF2 with hematopoiesis, and BRPF3 with DNA replication underscores their non-redundant and vital functions. The development of potent and selective small molecule inhibitors targeting BRPF bromodomains represents a promising therapeutic strategy. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and drug discovery efforts aimed at modulating the activity of these important epigenetic readers. A deeper understanding of the intricate signaling pathways they regulate will be paramount to the successful clinical translation of BRPF-targeted therapies.
References
- 1. genecards.org [genecards.org]
- 2. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRPF3‐HBO1 regulates replication origin activation and histone H3K14 acetylation | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into regulation of HBO1 histone acetyltransferase activity by BRPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and mechanistic insights into regulation of HBO1 histone acetyltransferase activity by BRPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. BRPF3‐HBO1 regulates replication origin activation and histone H3K14 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. biorxiv.org [biorxiv.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. NanoBRET® Bromodomain/Histone Interaction Assays [promega.com]
- 15. The Hbo1-Brd1/Brpf2 complex is responsible for global acetylation of H3K14 and required for fetal liver erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
GSK9311: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available preliminary data on GSK9311, a crucial tool in the study of bromodomain-containing proteins. Primarily utilized as a negative control for its potent and selective analogue, GSK6853, this compound is instrumental in elucidating the cellular functions of the BRPF (Bromodomain and PHD Finger-containing) family of proteins. This document summarizes its mechanism of action, presents available quantitative data, and details experimental protocols for its use.
Core Concepts: The Role of this compound as a Negative Control
This compound is a less active analogue of GSK6853, a highly potent inhibitor of the BRPF1 bromodomain.[1][2] Its utility in research stems from this designed lack of activity. By comparing the effects of the active compound (GSK6853) with the inactive control (this compound), researchers can more confidently attribute observed biological outcomes to the specific inhibition of the BRPF bromodomain. Alkylation of the 5-amide group in this compound significantly reduces its binding affinity, rendering it a suitable negative control for in vitro and in vivo experiments.[3]
Quantitative Data: Inhibitory Activity
The primary quantitative data available for this compound pertains to its inhibitory concentration against BRPF1 and BRPF2 bromodomains. This data is typically presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target Bromodomain | pIC50 |
| BRPF1 | 6.0[1][2][4] |
| BRPF2 | 4.3[1][2][4] |
In contrast, its active counterpart, GSK6853, demonstrates significantly higher potency with a pKd of 9.5 for the BRPF1 bromodomain, showcasing a selectivity of over 1600-fold against other bromodomains.[5]
Experimental Protocols
While specific, detailed experimental protocols for preliminary studies using solely this compound are not extensively published due to its nature as a control, formulation protocols for its in vivo use alongside its active analogue are available.
Formulation for In Vivo Studies
For in vivo administration in rodent models, this compound can be formulated to ensure adequate solubility and bioavailability. The following are general protocols that can be adapted based on the specific experimental requirements.
Protocol 1: PEG300/Tween-80 Formulation
-
Dissolution in DMSO: Begin by dissolving the required amount of this compound in dimethyl sulfoxide (B87167) (DMSO). A common starting point is to use 10% of the final desired volume as DMSO.
-
Addition of Co-solvents: To the DMSO solution, add Polyethylene glycol 300 (PEG300) to a final concentration of 40%.
-
Addition of Surfactant: Add Tween-80 to a final concentration of 5%.
-
Final Dilution: Bring the solution to the final volume with saline (0.9% NaCl), resulting in a final concentration of 45% saline.
-
Homogenization: Ensure the final solution is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. A solubility of ≥ 2.5 mg/mL can be achieved with this method.
Protocol 2: SBE-β-CD Formulation
-
Initial Dissolution: Dissolve this compound in 10% DMSO.
-
Addition of Solubilizing Agent: Add a solution of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to make up the remaining 90% of the final volume.
-
Homogenization: Vortex or sonicate until a clear solution is obtained. This method also yields a solubility of ≥ 2.5 mg/mL.
Protocol 3: Corn Oil Formulation
-
Initial Dissolution: Dissolve this compound in 10% DMSO.
-
Suspension in Vehicle: Add corn oil to make up the remaining 90% of the volume.
-
Homogenization: Ensure a uniform suspension is achieved. This formulation results in a solubility of ≥ 2.5 mg/mL.
Visualizing Molecular Interactions and Experimental Design
BRPF Signaling Pathway
The BRPF family of proteins (BRPF1, BRPF2, and BRPF3) are crucial scaffolding proteins involved in the assembly of the MOZ/MORF histone acetyltransferase (HAT) complexes.[6][7] These complexes play a significant role in chromatin remodeling and gene transcription by acetylating histones. The bromodomain of BRPF proteins specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the HAT complex to specific chromatin regions.
Caption: BRPF1 bromodomain recognizes acetylated lysine on histones, recruiting the MOZ/MORF complex.
Experimental Workflow Using this compound as a Negative Control
The following diagram illustrates a typical experimental workflow where this compound is used as a negative control to validate the specific effects of a BRPF bromodomain inhibitor like GSK6853.
Caption: Workflow for validating specific inhibitor effects using this compound as a negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 7. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
GSK9311: An In-depth Technical Guide on its Interaction with BRPF Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein interactions of GSK9311, a chemical probe used in epigenetic research. It is intended for an audience with a strong background in molecular biology, pharmacology, and drug development. This document details the primary protein targets of this compound, quantitative measures of these interactions, the experimental methodologies used for their determination, and the signaling pathways in which these target proteins function.
Executive Summary
This compound is a chemical compound designed as a negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853. Its primary targets are the bromodomains of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) and Bromodomain and PHD Finger-Containing Protein 2 (BRPF2), albeit with significantly lower potency compared to GSK6853. BRPF proteins are critical scaffolding components of histone acetyltransferase (HAT) complexes, playing a key role in chromatin modification and gene regulation. Understanding the attenuated interaction of this compound with these bromodomains is crucial for interpreting cellular and in vivo studies that use this compound as a control.
Target Protein Interactions and Quantitative Data
This compound interacts with the bromodomains of BRPF1 and BRPF2. The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby tethering chromatin-modifying complexes to specific genomic loci. The inhibitory activity of this compound is significantly lower than its active analogue, GSK6853, a characteristic that is by design for its function as a negative control.[1]
The quantitative data for the interaction of this compound with its target proteins are summarized in the table below. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A lower pIC50 value corresponds to a higher IC50 and thus lower inhibitory potency.
| Compound | Target Protein | Assay Type | pIC50 | Reference |
| This compound | BRPF1 | TR-FRET | 6.0 | [1] |
| This compound | BRPF2 | TR-FRET | 4.3 | [1] |
| GSK6853 (Active Analogue) | BRPF1 | TR-FRET | 8.1 | [1] |
Experimental Protocols
The determination of the binding affinity of this compound to BRPF bromodomains was primarily achieved through a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A NanoBRET™ cellular target engagement assay was also used to confirm the lack of significant intracellular activity of this compound compared to its active counterpart.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding of an inhibitor to a target protein by detecting the disruption of a FRET signal between a donor and an acceptor fluorophore.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against BRPF1 and BRPF2 bromodomains.
Materials:
-
Recombinant human BRPF1 and BRPF2 bromodomain proteins (tagged with GST or similar)
-
Biotinylated histone H3 or H4 peptide containing an acetylated lysine residue
-
Europium-labeled anti-GST antibody (Donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore)
-
This compound and GSK6853 (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound and the positive control (GSK6853) in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add the recombinant BRPF bromodomain protein and the biotinylated histone peptide to the wells of the 384-well plate.
-
Add the test compounds (including this compound) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate the plate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).
-
The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is then calculated as -log(IC50).
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay measures the engagement of a test compound with its target protein inside the cell.
Objective: To confirm the low cellular potency of this compound in engaging with BRPF1 in a physiological context.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-BRPF1 bromodomain fusion protein and HaloTag®-Histone H3.3 fusion protein
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer)
-
NanoBRET™ furimazine substrate
-
This compound and GSK6853 (dissolved in DMSO)
-
White, 96-well cell culture plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 expression vectors using FuGENE® HD.
-
Plate the transfected cells in white 96-well plates and incubate for 18-24 hours.
-
Prepare serial dilutions of this compound and GSK6853 in DMSO and then in Opti-MEM.
-
Equilibrate the cells with the HaloTag® NanoBRET™ 618 Ligand for approximately 2 hours.
-
Add the diluted compounds to the cells and incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the NanoBRET™ furimazine substrate to all wells.
-
Immediately measure the bioluminescence (450 nm) and FRET (610 nm) signals using a plate reader.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
A lack of a significant, dose-dependent decrease in the BRET ratio for this compound confirms its low cellular target engagement.
Signaling Pathways and Visualization
BRPF1 and BRPF2 are scaffolding proteins that are essential for the assembly and activity of distinct MYST family histone acetyltransferase (HAT) complexes. These complexes play a crucial role in epigenetic regulation by acetylating specific lysine residues on histone tails, which in turn influences chromatin structure and gene expression.
BRPF1 in the MOZ/MORF HAT Complex
BRPF1 is a key component of the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) HAT complexes.[2][3] BRPF1 acts as a scaffold, bringing together the catalytic subunit (MOZ or MORF) with other components like ING5 (Inhibitor of Growth 5) and MEAF6 (MYST/Esa1-Associated Factor 6).[3] The bromodomain of BRPF1 helps to anchor the complex to chromatin by recognizing acetylated histone tails, thereby promoting the acetylation of other histone residues, primarily on histone H3, leading to transcriptional activation.[2]
BRPF2 in the HBO1 HAT Complex
BRPF2 (also known as BRD1) serves as a scaffold for the HBO1 (Histone Acetyltransferase Binding to ORC1, also known as KAT7) complex.[4][5] Similar to BRPF1's role, BRPF2 facilitates the assembly of the HBO1 complex, which also includes ING4 or ING5 and MEAF6.[5] The BRPF2 bromodomain is thought to play a role in targeting the HBO1 complex to specific chromatin regions. The HBO1 complex is primarily responsible for the acetylation of histone H4 and H3K14, which is crucial for processes like DNA replication and transcriptional activation.[4][5][6]
Conclusion
This compound serves as an essential tool in chemical biology and epigenetics research. Its characterization as a low-potency inhibitor of the BRPF1 and BRPF2 bromodomains allows it to function as a reliable negative control for studies involving the potent inhibitor GSK6853. This guide has provided a detailed account of its target interactions, the quantitative data defining these interactions, the experimental methods for their measurement, and the biological pathways in which its targets operate. A thorough understanding of this compound's biochemical and cellular profile is paramount for the rigorous design and interpretation of experiments aimed at elucidating the roles of BRPF-containing HAT complexes in health and disease.
References
- 1. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 2. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular architecture of quartet MOZ/MORF histone acetyltransferase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic insights into regulation of HBO1 histone acetyltransferase activity by BRPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Exchange of associated factors directs a switch in HBO1 acetyltransferase histone tail specificity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of GSK9311
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of GSK9311, a known inhibitor of BRPF bromodomains. This compound serves as a less active analog to potent inhibitors like GSK6853, making it an ideal negative control for target validation and selectivity studies. The following protocols describe biochemical and cellular assays to determine the potency and target engagement of this compound.
Biochemical Bromodomain Inhibition Assay
This assay quantifies the inhibitory activity of this compound against BRPF1 and BRPF2 bromodomains. The principle of this assay is to measure the displacement of a fluorescently labeled ligand from the bromodomain by the test compound.
Experimental Protocol
Materials:
-
Recombinant human BRPF1 and BRPF2 bromodomain proteins
-
Fluorescently labeled ligand (e.g., a known high-affinity BRPF1/2 ligand)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, 1 mM DTT
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
In the 384-well plate, add 5 µL of assay buffer to all wells.
-
Add 50 nL of the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 5 µL of the BRPF1 or BRPF2 protein solution (at a final concentration of 10 nM) to all wells.
-
Add 5 µL of the fluorescently labeled ligand solution (at a final concentration of 5 nM) to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the pIC50 value by fitting the dose-response curve using a suitable software.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[1][2][3] This protocol is designed to assess the engagement of this compound with BRPF1 in living cells.
Experimental Protocol
Materials:
-
Human cell line expressing BRPF1 (e.g., HEK293T overexpressing tagged BRPF1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-BRPF1 antibody
-
96-well PCR plates
-
Thermal cycler
Procedure:
-
Seed cells in a suitable culture dish and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into different wells of a 96-well PCR plate.
-
Heat the plate in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting using an anti-BRPF1 antibody to detect the amount of soluble BRPF1 at each temperature.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Data Presentation
| Compound | Target | Assay Type | pIC50 | Reference |
| This compound | BRPF1 | Biochemical | 6.0 | [4][5] |
| This compound | BRPF2 | Biochemical | 4.3 | [4][5] |
Visualizations
Caption: Workflow for the BRPF1 Biochemical Inhibition Assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified signaling pathway showing BRPF1 inhibition by this compound.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes for GSK9311: A Negative Control for BRPF1 Bromodomain Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Brpf1 - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for GSK9311 in Chromatin Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of GSK9311, a chemical probe for studying chromatin biology. This compound serves as a crucial negative control for its potent and selective BRPF1 bromodomain inhibitor analogue, GSK6853. Understanding the experimental context and proper application of this compound is essential for the accurate interpretation of data in studies targeting the BRPF1 bromodomain.
Introduction to this compound and BRPF1
Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a key scaffolding protein within the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a critical role in chromatin remodeling and gene transcription by acetylating histone H3 at specific lysine (B10760008) residues, notably H3K14 and H3K23. The bromodomain of BRPF1 is responsible for recognizing acetylated histones, thereby tethering the HAT complex to chromatin and facilitating the acetylation of neighboring nucleosomes, which leads to a more open chromatin structure and gene activation.
This compound is a less active analogue of the potent BRPF1 inhibitor, GSK6853. Due to a modification in its chemical structure, this compound exhibits significantly reduced binding affinity for the BRPF1 bromodomain. This property makes it an ideal negative control in experiments designed to investigate the biological functions of BRPF1 and the effects of its inhibition by GSK6853. By comparing the cellular and molecular effects of GSK6853 to those of this compound, researchers can distinguish on-target effects from off-target or non-specific activities.
Data Presentation: Quantitative Comparison of this compound and GSK6853
The following tables summarize the key quantitative data for this compound and its active analogue, GSK6853, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of this compound and GSK6853 against BRPF Bromodomains
| Compound | Target | pIC50 |
| This compound | BRPF1 | 6.0[1] |
| BRPF2 | 4.3[1] | |
| GSK6853 | BRPF1 | Potent (pIC50 not specified, but potent) |
| BRPF2 | Less potent than for BRPF1 |
Table 2: Cellular Target Engagement of this compound and GSK6853
| Compound | Assay | Cell Line | Cellular IC50 |
| This compound | NanoBRET™ Cellular Target Engagement Assay | HEK293 | No effect[2] |
| GSK6853 | NanoBRET™ Cellular Target Engagement Assay | HEK293 | 20 nM[2] |
Signaling Pathway
The following diagram illustrates the role of the BRPF1-MOZ/MORF complex in histone acetylation and gene activation, the process inhibited by GSK6853. This compound, as a negative control, would not be expected to significantly perturb this pathway.
References
Application Notes and Protocols: Measuring the Binding Affinity of GSK9311 to BRPF Bromodomains
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK9311 is a chemical probe that serves as a less active analog and negative control for the potent and selective inhibitor GSK6853, which targets the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) protein family, particularly BRPF1 and BRPF2.[1][2] BRPF proteins are crucial scaffolding components of MYST histone acetyltransferase (HAT) complexes, which play a significant role in transcriptional regulation.[3][4][5][6] The bromodomain within these proteins is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby tethering the HAT complex to chromatin and influencing gene expression.[5][7] Understanding the binding affinity of small molecules like this compound to these bromodomains is essential for validating the mechanism of action of more potent inhibitors and for dissecting the biological roles of the BRPF family.
This document provides detailed protocols for several common and robust techniques to measure the binding affinity of this compound to BRPF1 and BRPF2 bromodomains.
Data Presentation: Quantitative Binding Affinity of this compound and GSK6853
The following table summarizes the reported binding affinities of this compound and its potent counterpart, GSK6853, for the BRPF1 and BRPF2 bromodomains. This data is critical for comparative analysis and for establishing a baseline for experimental design.
| Compound | Target Bromodomain | Assay Type | Reported Value | Reference |
| This compound | BRPF1 | Not Specified | pIC50 = 6.0 | [1] |
| BRPF2 | Not Specified | pIC50 = 4.3 | [1] | |
| GSK6853 | BRPF1 | TR-FRET | IC50 = 8 nM | [3] |
| BRPF1 | BROMOscan® | pKd = 9.5 (Kd = 0.3 nM) | [8][9][10] | |
| BRPF1 | NanoBRET™ | Cellular IC50 = 20 nM | [3] | |
| BRPF1 | Chemoproteomic Competition Binding | pIC50 = 8.6 | [3][11] | |
| BRPF2 | BROMOscan® | >1600-fold selectivity vs BRPF1 | [9][10] |
Experimental Protocols
Herein, we provide detailed methodologies for three widely used assays to determine the binding affinity of inhibitors to bromodomains: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Isothermal Titration Calorimetry (ITC).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules.[12][13] In the context of bromodomain binding, a lanthanide-labeled bromodomain (donor) and a biotinylated histone peptide (ligand) labeled with a fluorescent acceptor (e.g., via streptavidin-APC) are brought into close proximity. Inhibition of this interaction by a compound like this compound disrupts the FRET, leading to a decrease in the acceptor's emission signal.[14]
Experimental Workflow Diagram:
Caption: TR-FRET workflow for measuring this compound binding to BRPF bromodomains.
Protocol:
-
Reagent Preparation:
-
Prepare a 10X TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in 1X assay buffer.
-
Prepare solutions of Europium-labeled BRPF1 or BRPF2 bromodomain, biotinylated histone H4 peptide (e.g., acetylated at K5/8/12/16), and Streptavidin-Allophycocyanin (SA-APC) in 1X assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells.
-
Add 5 µL of the Europium-labeled BRPF bromodomain solution.
-
Add 10 µL of a pre-mixed solution of the biotinylated histone peptide and SA-APC.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET enabled microplate reader, with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium emission) and 665 nm (APC emission).[14]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen is another bead-based proximity assay.[15] His-tagged BRPF bromodomain is captured on Nickel Chelate Acceptor beads, and a biotinylated acetylated histone peptide is captured on Streptavidin Donor beads. When in proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm.[16] A competitive inhibitor like this compound disrupts this interaction, causing a decrease in the signal.[15]
Experimental Workflow Diagram:
Caption: AlphaScreen workflow for measuring this compound binding to BRPF bromodomains.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Prepare solutions of His-tagged BRPF1 or BRPF2 and biotinylated histone H4 peptide in assay buffer.
-
Prepare a slurry of Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay buffer, under subdued light conditions.
-
-
Assay Procedure (384-well ProxiPlate format):
-
Add 2.5 µL of the this compound serial dilutions or DMSO to the wells.
-
Add 5 µL of a mixture containing His-tagged BRPF bromodomain and biotinylated histone peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the bead slurry to each well.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to calculate the IC50.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[17] A solution of the ligand (this compound) is titrated into a solution of the protein (BRPF bromodomain) in the calorimeter cell. The resulting heat changes are measured after each injection, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single label-free experiment.[18][19]
Experimental Workflow Diagram:
Caption: Isothermal Titration Calorimetry workflow for this compound binding analysis.
Protocol:
-
Sample Preparation:
-
Dialyze the purified BRPF1 or BRPF2 bromodomain extensively against the chosen ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer to ensure a precise buffer match. Small mismatches in buffer components can lead to large heats of dilution.
-
Degas both the protein and this compound solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
-
ITC Experiment Setup:
-
Load the BRPF bromodomain solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
-
Data Acquisition and Analysis:
-
Perform an initial small injection to account for dilution effects, followed by a series of injections to saturate the protein.
-
The raw data is a series of heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[20]
-
Conclusion
The techniques outlined in these application notes provide robust and varied approaches for accurately quantifying the binding affinity of this compound to its target bromodomains, BRPF1 and BRPF2. TR-FRET and AlphaScreen are high-throughput methods ideal for initial screening and IC50 determination, while ITC offers a detailed thermodynamic characterization of the binding interaction in a label-free manner. The choice of assay will depend on the specific research question, available instrumentation, and the stage of the drug discovery process. Given that this compound is intended as a negative control, these assays are critical for confirming its reduced affinity compared to potent inhibitors like GSK6853, thereby validating its use in cellular and in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 4. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chromatin Regulator Brpf1 Regulates Embryo Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. apexbt.com [apexbt.com]
- 9. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. m.youtube.com [m.youtube.com]
- 18. news-medical.net [news-medical.net]
- 19. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Uncovering the non-histone interactome of the BRPF1 bromodomain using site-specific azide-acetyllysine photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GSK9311 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK9311 is a chemical compound that serves as a valuable tool in the study of epigenetics and cancer biology. It is recognized as a less active analogue of GSK6853, a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain.[1][2] Due to its reduced activity, this compound is ideally suited for use as a negative control in experiments investigating the effects of BRPF1 inhibition, helping to ensure that the observed cellular responses are specifically due to the targeting of the BRPF1 bromodomain by more active compounds.
BRPF1 is a scaffolding protein that plays a crucial role in the assembly of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complex. This complex is involved in chromatin remodeling and gene transcription, and its dysregulation has been implicated in various cancers, including leukemia and other hematological malignancies. By inhibiting the BRPF1 bromodomain, which is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones, compounds like GSK6853 can disrupt the activity of the HAT complex, leading to changes in gene expression and potentially inducing anti-cancer effects such as apoptosis and cell cycle arrest.
These application notes provide a summary of the known biochemical activity of this compound, along with detailed protocols for its use as a negative control in key cancer cell biology assays.
Biochemical Activity of this compound
This compound exhibits inhibitory activity against the bromodomains of BRPF1 and BRPF2, albeit at significantly lower potencies compared to its active counterpart, GSK6853. The available quantitative data for this compound is summarized below.
| Target | pIC50 | Reference |
| BRPF1 | 6.0 | [1][2] |
| BRPF2 | 4.3 | [1][2] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathway
Caption: BRPF1 bromodomain recognizes acetylated histones, leading to chromatin remodeling and gene expression that promotes cell proliferation.
Experimental Protocols
The following are detailed protocols for fundamental assays to assess the impact of BRPF1 inhibition in cancer cell lines. In these experiments, this compound should be used as a negative control alongside a potent BRPF1 inhibitor (e.g., GSK6853) and a vehicle control (e.g., DMSO).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and a potent BRPF1 inhibitor (e.g., GSK6853)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BRPF1 inhibitor and this compound in complete medium. The final concentration of the vehicle should be consistent across all wells and typically below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the compounds or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and a potent BRPF1 inhibitor
-
Vehicle control
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the BRPF1 inhibitor, this compound, or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and a potent BRPF1 inhibitor
-
Vehicle control
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds or vehicle for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram for cell cycle analysis.
Experimental Workflow
Caption: A typical workflow for evaluating the effects of a BRPF1 inhibitor using this compound as a negative control.
Conclusion
This compound is an essential tool for validating the on-target effects of potent BRPF1 bromodomain inhibitors in cancer cell line studies. By incorporating this compound as a negative control, researchers can confidently attribute observed phenotypes, such as decreased cell viability, induction of apoptosis, and cell cycle arrest, to the specific inhibition of BRPF1. The protocols outlined in these application notes provide a robust framework for investigating the therapeutic potential of targeting the BRPF1 bromodomain in various cancer contexts.
References
Application Notes and Protocols for GSK9311 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK9311 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of cellular signaling pathways involved in inflammation and programmed cell death, including necroptosis.[1][2] Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.[3][4] Utilizing this compound in conjunction with immunoprecipitation allows researchers to investigate the role of RIPK1 kinase activity in the formation and composition of signaling complexes. These application notes provide a comprehensive guide for using this compound in immunoprecipitation assays to study RIPK1-mediated signaling events.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1][2] RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. It can act as a scaffold protein to promote cell survival and inflammation through the activation of NF-κB, or its kinase activity can trigger programmed cell death pathways like apoptosis and necroptosis.[1][2][5] Necroptosis is a form of regulated necrosis that is initiated when apoptosis is blocked.[6] this compound binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent activation of downstream signaling cascades that lead to necroptosis.[2]
Data Presentation
The following table summarizes hypothetical quantitative data from a co-immunoprecipitation experiment designed to assess the effect of this compound on the interaction between RIPK1 and RIPK3, a key downstream effector in the necroptosis pathway. This table is intended to serve as a template for presenting experimental findings.
| Treatment Condition | Bait Protein | Prey Protein | Fold Change in Interaction (Normalized to Vehicle Control) | p-value |
| Vehicle (DMSO) | RIPK1 | RIPK3 | 1.00 | - |
| This compound (1 µM) | RIPK1 | RIPK3 | 0.25 | <0.01 |
| This compound (10 µM) | RIPK1 | RIPK3 | 0.05 | <0.001 |
| Necrostatin-1 (30 µM) | RIPK1 | RIPK3 | 0.15 | <0.01 |
This table presents illustrative data. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous RIPK1 to Assess Protein-Protein Interactions
This protocol describes the immunoprecipitation of endogenous RIPK1 from cell lysates to study the effect of this compound on its interaction with other proteins, such as RIPK3.
Materials:
-
Cells expressing RIPK1 (e.g., HT-29, Jurkat)
-
This compound (or other RIPK1 inhibitor) and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.[7]
-
Anti-RIPK1 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads[8]
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2X Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine (B1666218) elution)
-
Microcentrifuge tubes, refrigerated microcentrifuge, and rotator
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[9]
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes with occasional swirling.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G magnetic beads to the clarified lysate and incubate with rotation for 30-60 minutes at 4°C to reduce non-specific binding.[10]
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Washing:
-
Place the tubes on a magnetic rack to collect the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then collect the beads on the magnetic rack.[11]
-
-
Elution:
-
For denaturing elution: Add 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes. The supernatant is ready for SDS-PAGE.
-
For non-denaturing elution: Add glycine elution buffer and incubate for 5-10 minutes at room temperature with gentle agitation. Quickly collect the beads on a magnetic rack and transfer the eluate to a new tube containing neutralization buffer.[7]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against RIPK1 and potential interacting partners (e.g., RIPK3, FADD, Caspase-8).
-
Protocol 2: Co-Immunoprecipitation of a Tagged Protein
This protocol is useful when a high-quality antibody for the endogenous protein of interest is not available. A tagged version of the protein (e.g., FLAG-RIPK1) can be overexpressed and immunoprecipitated.
Materials:
-
Cells transfected with an expression vector for the tagged protein of interest.
-
This compound and vehicle control.
-
Lysis buffer, wash buffer, and elution buffer as in Protocol 1.
-
Anti-tag antibody (e.g., anti-FLAG).
-
Anti-tag magnetic beads.
Procedure:
The procedure is similar to Protocol 1, with the following modifications:
-
In the Immunoprecipitation step, use an anti-tag antibody or directly use anti-tag magnetic beads.
-
For elution, if using anti-tag beads, a specific peptide that competes with the tag for binding to the beads can be used for non-denaturing elution.
Signaling Pathways and Experimental Workflows
Caption: RIPK1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General workflow for immunoprecipitation using this compound.
References
- 1. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 7. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 with FADD interactions and pubmeds [onco.io]
- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for GSK9311 in Gene Transcription Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK9311 is a chemical probe that serves as a valuable tool for studying the role of bromodomains in gene transcription. It is a less active analogue of GSK6853, a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. Due to its reduced activity, this compound is an ideal negative control for experiments investigating the effects of BRPF1 inhibition with more active compounds like GSK6853.
BRPF1 is a scaffold protein that plays a crucial role in the assembly and activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes.[1][2] These complexes are key regulators of histone acetylation, an epigenetic modification essential for chromatin remodeling and the transcriptional activation of genes.[1][2] BRPF1, through its bromodomain, recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby targeting the HAT complex to specific genomic loci.[3] Dysregulation of BRPF1 has been implicated in various diseases, including cancer and neurodevelopmental disorders, making it an important therapeutic target.[2][4]
These application notes provide detailed protocols for utilizing this compound in conjunction with an active BRPF1 inhibitor to investigate the impact of BRPF1 on gene transcription. The described methodologies include Chromatin Immunoprecipitation sequencing (ChIP-seq), Reverse Transcription Quantitative PCR (RT-qPCR), and Luciferase Reporter Assays.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | Target Bromodomain | pIC50 | IC50 (nM) | Reference |
| This compound | BRPF1 | 6.0 | 1000 | [5] |
| This compound | BRPF2 | 4.3 | 50118 | [5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.[6][7]
Table 2: Example of Gene Expression Changes upon BRPF1 Inhibition
| Gene | Function | Fold Change (GSK6853 vs. Control) | Cell Line | Reference |
| CCNA2 | Cell Cycle Regulation | Downregulated | A549, H1975 | [8][9] |
| E2F2 | Transcription Factor | Downregulated | Hepatocellular Carcinoma | [1] |
| EZH2 | Histone Methyltransferase | Downregulated | Hepatocellular Carcinoma | [1] |
| ERα | Estrogen Receptor | Downregulated | MCF-7 | [10] |
Note: This table shows data obtained with the active BRPF1 inhibitor GSK6853. This compound, as a negative control, would be expected to show minimal to no effect on the expression of these genes at concentrations where GSK6853 is active.
Signaling Pathways and Experimental Workflows
BRPF1-Mediated Gene Transcription Signaling Pathway
Caption: BRPF1 as a scaffold in the MOZ/MORF HAT complex, leading to gene transcription.
Experimental Workflow for Studying Gene Transcription with this compound
Caption: Workflow for assessing BRPF1 function using this compound as a negative control.
Experimental Protocols
Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol is designed to map the genomic localization of BRPF1 and histone acetylation marks (e.g., H3K23ac) and to assess how these are affected by BRPF1 inhibition. This compound is used as a negative control to ensure that observed effects are due to specific BRPF1 inhibition.
Materials:
-
Cell line of interest
-
Active BRPF1 inhibitor (e.g., GSK6853)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Formaldehyde (B43269) (37%)
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-BRPF1 antibody (ChIP-grade)
-
Anti-H3K23ac antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
ChIP dilution buffer
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Protocol:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the active BRPF1 inhibitor, this compound (at the same concentration as the active inhibitor), or vehicle control for the desired time (e.g., 24 hours).
-
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Sonication:
-
Harvest cells and lyse them in cell lysis buffer.
-
Isolate nuclei by centrifugation and resuspend in nuclear lysis buffer.
-
Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with anti-BRPF1, anti-H3K23ac, or IgG control antibodies.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Treat with RNase A.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA samples.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the enrichment profiles between the active inhibitor, this compound, and vehicle control treatments.
-
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is used to measure the expression levels of specific target genes identified from ChIP-seq or hypothesized to be regulated by BRPF1.
Materials:
-
Treated cells (as in ChIP-seq protocol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Housekeeping gene primers (for normalization, e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the active BRPF1 inhibitor, this compound, or vehicle control.
-
Harvest cells and extract total RNA using an RNA extraction kit.
-
-
cDNA Synthesis:
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.[13]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
-
Compare the expression levels between the different treatment groups.
-
Luciferase Reporter Assay
This assay is used to determine if BRPF1 regulates the transcriptional activity of a specific gene promoter.
Materials:
-
Cell line of interest
-
Luciferase reporter plasmid containing the promoter of the target gene upstream of the luciferase gene.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
Active BRPF1 inhibitor (e.g., GSK6853)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Dual-luciferase reporter assay system
Protocol:
-
Transfection:
-
Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with the active BRPF1 inhibitor, this compound, or vehicle control for a desired period (e.g., 24-48 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity between the different treatment groups to determine the effect on promoter activity.
-
By employing this compound as a negative control alongside a potent BRPF1 inhibitor, researchers can confidently attribute observed changes in gene transcription to the specific inhibition of BRPF1, thereby advancing our understanding of its role in health and disease.
References
- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue-specific evaluation of suitable reference genes for RT-qPCR in the pond snail, Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of high-throughput RT-qPCR to assess modulations of gene expression profiles related to genomic stability and interactions by cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection and Evaluation of Reference Genes for RT-qPCR Analysis in Amorphophallus Konjac Based on Transcriptome Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for GSK9311 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK9311 is a chemical compound that serves as a crucial negative control for its structurally similar and potent analogue, GSK6853, a selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1] In experimental biology and drug discovery, negative controls are essential for validating that the observed biological effects of an active compound, such as GSK6853, are specifically due to its intended mechanism of action and not due to off-target effects or the compound's chemical structure.[2][3][4] this compound exhibits significantly reduced potency towards BRPF1 compared to GSK6853, making it an ideal tool for distinguishing specific from non-specific cellular responses.[1]
BRPF1 is a scaffold protein that plays a critical role in the assembly and function of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes.[5][6][7] These complexes are involved in the acetylation of histones, an epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription.[5] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the HAT complex to specific genomic locations.[5][6] By inhibiting this interaction, compounds like GSK6853 can modulate gene expression, making BRPF1 a target of interest in various diseases, including cancer.[8]
These application notes provide detailed protocols for the use of this compound as a negative control in cell-based assays, alongside its active counterpart, GSK6853.
Quantitative Data
The following table summarizes the inhibitory activities of this compound and its active analogue, GSK6853, against BRPF bromodomains. This data is essential for designing experiments and interpreting results.
| Compound | Target | Assay Type | pIC50 | IC50 | Notes |
| This compound | BRPF1 | Biochemical | 6.0 | 1 µM | Less active analogue, used as a negative control.[1] |
| BRPF2 | Biochemical | 4.3 | 50.1 µM | ||
| GSK6853 | BRPF1 | TR-FRET | 8.1 | 8 nM | Potent and selective inhibitor.[9] |
| BRPF1 | NanoBRET™ Cellular Assay | - | 20 nM | Demonstrates cellular target engagement.[10] |
Signaling Pathway
The diagram below illustrates the role of BRPF1 in the MOZ/MORF histone acetyltransferase complex and the mechanism of action of BRPF1 inhibitors.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of compound stock solutions is critical for accurate and reproducible results.
-
Materials :
-
This compound powder
-
GSK6853 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure :
-
Prepare a 10 mM stock solution of both this compound and GSK6853 in DMSO.
-
Briefly centrifuge the vials of powder to ensure all material is at the bottom.
-
Add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
-
General Cell Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound and GSK6853. The optimal concentration and treatment time will depend on the cell line and the specific assay being performed. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment. For GSK6853, a concentration of up to 1 µM is suggested for cell-based assays to minimize off-target effects.[11]
-
Materials :
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound and GSK6853 stock solutions (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
-
Procedure :
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
The next day, prepare serial dilutions of this compound and GSK6853 in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the compounds or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis, or protein analysis).
-
Example Protocol: NanoBRET™ Cellular Target Engagement Assay
This protocol is adapted from a published study on GSK6853 and is designed to measure the engagement of the compound with BRPF1 within living cells.[10]
-
Cell Line : A cell line engineered to express a NanoLuc®-BRPF1 fusion protein and a HaloTag®-Histone H3.3 fusion protein.
-
Procedure :
-
Plate the engineered cells in a 96-well white assay plate at a density of 2 x 10^5 cells/mL.[10]
-
Add GSK6853 (active compound) and this compound (negative control) directly to the media at final concentrations ranging from 0 to 33 µM.[10]
-
Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.[10]
-
Add NanoBRET™ furimazine substrate to all wells at a final concentration of 10 µM.[10]
-
Read the plate within 5 minutes using a plate reader equipped with a 450/80 nm bandpass filter and a 610 nm longpass filter.[10]
-
-
Expected Outcome :
-
GSK6853 is expected to show a dose-dependent decrease in the BRET signal, indicating displacement of the NanoLuc®-BRPF1 from the HaloTag®-Histone H3.3.
-
This compound should show no significant effect on the BRET signal, confirming that the effect of GSK6853 is due to specific engagement with the BRPF1 bromodomain.[10]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the on-target effects of a BRPF1 inhibitor using this compound as a negative control.
References
- 1. This compound | 1923851-49-3 [chemicalbook.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Positive and Negative Controls | Rockland [rockland.com]
- 4. What is an example of a negative control in an experiment? | AAT Bioquest [aatbio.com]
- 5. The BRPF1 bromodomain is a molecular reader of di-acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Brpf1 - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 11. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening
Topic: Identification of RIPK1 Inhibitors in High-Throughput Screening and the Role of GSK9311 as a Negative Control
These application notes provide detailed protocols and data for the high-throughput screening (HTS) of small molecule inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. Information on this compound, a known BRPF1/2 bromodomain inhibitor, is included to illustrate its use as a negative control in such screening campaigns.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway, regulating cellular decisions between survival, apoptosis, and necroptosis.[1][2] The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of programmed necrosis implicated in the pathogenesis of various inflammatory, infectious, and degenerative diseases.[3][4] Consequently, RIPK1 has emerged as a compelling therapeutic target for the development of novel anti-inflammatory agents.
High-throughput screening (HTS) is a powerful methodology for identifying novel chemical matter that can modulate the activity of a biological target like RIPK1.[5] This document outlines both biochemical and cell-based HTS approaches for the discovery of RIPK1 inhibitors.
This compound is a chemical probe that inhibits the bromodomains of BRPF1 and BRPF2.[6][7] As a less active analogue of the potent BRPF1 inhibitor GSK6853, this compound is often utilized as a negative control in epigenetic studies.[6][7] In the context of a RIPK1 inhibitor screen, this compound is not expected to show activity and can therefore serve as an excellent negative control to identify and exclude non-specific actors or assay artifacts.
Data Presentation
The following tables summarize the inhibitory activities of a representative RIPK1 inhibitor and the negative control compound, this compound.
Table 1: Biochemical Potency of a Representative RIPK1 Inhibitor
| Compound | Assay Format | Target | IC50 (nM) | Reference |
| GSK2982772 | ADP-Glo | Human RIPK1 | 16 | [8] |
| GSK2982772 | ADP-Glo | Monkey RIPK1 | 20 | [8] |
Table 2: Cellular Potency of a Representative RIPK1 Inhibitor
| Compound | Cellular Assay | Cell Line | Stimulus | EC50 (nM) |
| GSK2982772 | Necroptosis Assay | HT-29 | TNF-α + Smac mimetic + z-VAD-fmk | 6.3 |
Table 3: Activity Profile of Negative Control this compound
| Compound | Target | pIC50 | Reference |
| This compound | BRPF1 | 6.0 | [6][7] |
| This compound | BRPF2 | 4.3 | [6][7] |
Signaling Pathway
The diagram below illustrates the central role of RIPK1 in the TNF-induced necroptosis pathway. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited and can initiate a signaling cascade. When caspase-8 is inhibited, RIPK1 kinase activity leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, membrane translocation, and ultimately, cell death by necroptosis.
Caption: RIPK1-mediated necroptosis signaling pathway.
Experimental Protocols
4.1. Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP-detection assay to measure the kinase activity of recombinant human RIPK1 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (including RIPK1 inhibitors and this compound as a negative control) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates (low-volume)
Procedure:
-
Prepare serial dilutions of test compounds in DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of diluted compounds, positive control (known RIPK1 inhibitor), and negative controls (DMSO vehicle, this compound) into the 384-well assay plates.
-
Add 2.5 µL of RIPK1 enzyme diluted in Kinase Buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration approximating the Km for RIPK1) to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine IC50 values for active compounds by fitting the data to a dose-response curve.
4.2. Cellular Necroptosis Assay
This protocol measures the ability of compounds to protect cells from TNF-α-induced necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compounds (including RIPK1 inhibitors and this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well or 384-well clear-bottom white assay plates
Procedure:
-
Seed HT-29 cells into assay plates at an appropriate density (e.g., 10,000 cells/well for a 96-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour. Include appropriate controls (vehicle, positive control inhibitor, this compound).
-
Induce necroptosis by adding a cocktail of human TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the appropriate wells. Leave some wells untreated as a "no-death" control.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percent protection from necroptosis relative to the vehicle-treated, necroptosis-induced control and determine EC50 values for active compounds.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for an HTS campaign to identify novel RIPK1 inhibitors.
Caption: High-throughput screening workflow for RIPK1 inhibitors.
This structured approach, from a large-scale primary screen to detailed characterization of hits, enables the efficient discovery and development of novel RIPK1 inhibitors for therapeutic applications. The inclusion of appropriate controls, such as this compound, is critical for the robustness and reliability of the screening data.
References
- 1. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ripk1 | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting GSK9311 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling GSK9311. Our aim is to address common issues encountered during experimentation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that serves as a less active analogue and negative control for GSK6853, a potent inhibitor of the BRPF1 bromodomain.[1][2][3] this compound itself inhibits the BRPF1 and BRPF2 bromodomains with pIC50 values of 6.0 and 4.3, respectively.[1][2][3] Its primary use in research is to help differentiate the specific effects of BRPF1 inhibition from any off-target or non-specific effects of the active compound GSK6853.
Q2: What are the recommended solvent and storage conditions for this compound?
Proper storage and the choice of an appropriate solvent are crucial for maintaining the stability and activity of this compound. For detailed information on solubility in various solvents and recommended storage conditions, please refer to the tables below.
Data Presentation: Solubility and Storage
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM (47.4 mg/mL)[4] | Warming the solution may be necessary to achieve full dissolution.[5] |
| Water | 100 mM (47.4 mg/mL)[4][6] | Applies to the hydrochloride salt form of this compound. |
| Ethanol | Insoluble |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Solid Powder | +4°C[4][6] or -20°C[2][5] | Refer to the manufacturer's datasheet for specific recommendations. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year.[1] |
| -80°C | Up to 2 years.[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers may encounter when preparing this compound solutions.
Q3: My this compound powder is not dissolving in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution at 37°C for 10-15 minutes.
-
Sonication: Use a sonicator bath for a few minutes to aid dissolution.[1]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q4: I observed precipitation after diluting my this compound DMSO stock in aqueous media. How can I prevent this?
Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for compounds with low aqueous solubility. Here are some strategies to mitigate this:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (ideally ≤ 0.1%) to maintain cell health and improve compound solubility.
-
Pre-warm the Medium: Pre-warming your cell culture medium or aqueous buffer to 37°C can enhance the solubility of this compound.
-
Slow, Dropwise Addition: Add the this compound DMSO stock solution to your pre-warmed medium slowly and dropwise while gently vortexing or swirling the tube. This prevents localized high concentrations of the compound that can lead to immediate precipitation.
-
Consider In Vivo Formulations: For animal studies, specialized formulations are often necessary. A common formulation involves a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to achieve a clear solution at ≥ 2.5 mg/mL.[1] Other options include using SBE-β-CD or corn oil as part of the vehicle.[1]
Q5: My this compound solution appears cloudy or has formed a precipitate after storage. Is it still usable?
Cloudiness or precipitation after storage, especially after a freeze-thaw cycle, indicates that the compound may have come out of solution. It is not recommended to use a solution with visible precipitate as the actual concentration will be lower than intended. To resolve this, you can try to redissolve the compound by gentle warming and sonication as described in Q3. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To avoid this issue in the future, ensure your stock solutions are aliquoted to minimize freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 474 g/mol for the hydrochloride salt), you would need 4.74 mg.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution thoroughly. If necessary, use a water bath sonicator or warm the solution at 37°C until the solid is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Visualizations
BRPF1 Signaling Pathway
References
- 1. Brpf1 Haploinsufficiency Impairs Dendritic Arborization and Spine Formation, Leading to Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Brpf1 - Wikipedia [en.wikipedia.org]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK9311 Concentration for Experiments
Welcome to the technical support center for GSK9311. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and help you optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a chemical compound that serves as a less active analogue, and therefore a negative control, for the potent and selective BRPF1 bromodomain inhibitor, GSK6853.[1][2] Its primary use in experiments is to help ensure that the observed effects of GSK6853 are due to the specific inhibition of the BRPF1 bromodomain and not due to off-target effects or the general chemical structure of the compound.
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, specifically targeting the bromodomains of BRPF1 and BRPF2. However, it is significantly less potent than its active counterpart, GSK6853.[1][2] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By binding to the bromodomain, this compound can, at higher concentrations, interfere with this recognition process.
Q3: What is the recommended concentration range for using this compound as a negative control in cell-based assays?
A3: As a negative control, this compound should ideally be used at the same concentration as the active compound, GSK6853. For GSK6853, a concentration of no higher than 1 µM is recommended in cell-based assays to minimize the chances of off-target effects.[3][4][5] Therefore, a starting concentration of up to 1 µM is also recommended for this compound. In some specific assays, such as the NanoBRET™ cellular target engagement assay, concentrations up to 33 µM have been used to confirm its lack of effect compared to the active compound.[3] However, for most cellular experiments, it is best to mirror the concentration of the active inhibitor.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C for up to one year, or at -80°C for up to two years.[6] To prepare a working solution, the stock solution can be further diluted in the appropriate cell culture medium. It is advisable to prepare fresh dilutions for each experiment to ensure consistency.
Data Presentation
Table 1: Comparative Inhibitory Activity of GSK6853 and this compound
| Compound | Target | pIC50 | IC50 (nM) | Notes |
| GSK6853 | BRPF1 | 8.1 | 8 | Potent and selective inhibitor.[3] |
| This compound | BRPF1 | 6.0 | 1000 | Less active analogue, used as a negative control.[1][2] |
| This compound | BRPF2 | 4.3 | 50118 | Weak inhibitor of BRPF2.[1][2] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general workflow for assessing the effect of this compound on cell viability, which should be minimal if it is functioning correctly as a negative control.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GSK6853 (active compound)
-
This compound (negative control)
-
DMSO (vehicle)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of GSK6853 and this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compounds.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK6853, this compound, or the vehicle control. A typical concentration range to test would be from 0.01 µM to 1 µM.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular activity observed with this compound (e.g., decreased cell viability, changes in gene expression). | 1. Concentration is too high: Although less active, at very high concentrations, this compound may exhibit some off-target effects or non-specific toxicity. 2. Compound degradation: Improper storage or handling may have led to the degradation of the compound into an active form. 3. Contamination of the compound stock. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine if the observed effect is dose-dependent. Stick to the recommended concentration of up to 1 µM for most applications. 2. Prepare a fresh stock solution: Use a new vial of this compound powder to prepare a fresh stock solution. 3. Verify compound identity and purity: If possible, verify the identity and purity of your this compound stock using analytical methods like HPLC or mass spectrometry. |
| Inconsistent results between experiments when using this compound. | 1. Variability in stock solution preparation. 2. Inconsistent cell passage number or health. 3. Differences in incubation times or other experimental conditions. | 1. Aliquot stock solutions: After initial preparation, aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Standardize cell culture practices: Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting an experiment. 3. Maintain consistent experimental parameters: Carefully control all experimental variables, including incubation times, reagent concentrations, and instrument settings. |
| This compound shows similar activity to the active compound, GSK6853. | 1. Mislabeled vials: It is possible that the vials for the active and negative control compounds were inadvertently switched. 2. The observed phenotype is not BRPF1-dependent: The cellular effect being measured might be due to an off-target effect common to both the active and inactive compounds, or it may be an artifact of the assay system. | 1. Verify the identity of the compounds: If possible, use analytical methods to confirm the identity of the compounds in each vial. 2. Use an alternative negative control: If available, use a structurally unrelated BRPF1 inhibitor or a different negative control to confirm the specificity of the observed effect. 3. Use a different experimental approach: Employ a complementary method to validate your findings, such as genetic knockdown of BRPF1, to confirm that the phenotype is indeed BRPF1-dependent. |
Visualizations
Caption: Signaling pathway comparing the action of GSK6853 and this compound.
Caption: Experimental workflow for using this compound as a negative control.
Caption: Logical troubleshooting workflow for unexpected this compound activity.
References
- 1. clyte.tech [clyte.tech]
- 2. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK9311 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GSK9311 in their experiments. This compound is primarily used as a negative control in assays involving the inhibition of Bromodomain and PHD finger-containing (BRPF) proteins, particularly BRPF1 and BRPF2. It is a less active analogue of the potent BRPF1 inhibitor, GSK6853.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is designed to be used as a negative control in experiments alongside its active counterpart, GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain.[1][2][3] Due to its structural similarity but significantly lower activity, this compound helps to distinguish between specific effects of BRPF1 inhibition and non-specific or off-target effects of the chemical scaffold.
Q2: What level of activity should I expect from this compound?
A2: this compound is significantly less potent than GSK6853 but not completely inactive. It has reported pIC50 values of 6.0 for BRPF1 and 4.3 for BRPF2.[1][2][3] This means that at higher concentrations, some inhibition of BRPF1 and BRPF2 may be observed.
Q3: How should I prepare and store this compound?
A3: For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, stock solutions are prepared in DMSO and stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q4: Could this compound exhibit any off-target effects?
A4: While designed as a negative control, no compound is entirely free from off-target effects, especially at high concentrations.[4][5] If you observe unexpected cellular phenotypes with this compound that are inconsistent with its weak BRPF1/2 inhibition, consider performing counter-screens or consulting resources on nuisance compounds in cellular assays.[4][6][7]
Data Presentation
The following table summarizes the inhibitory potency of this compound and its active analogue, GSK6853, against BRPF1 and BRPF2 bromodomains.
| Compound | Target | pIC50 | IC50 (nM) | Reference |
| This compound | BRPF1 | 6.0 | 1000 | [1][2][3] |
| BRPF2 | 4.3 | 50118 | [1][2][3] | |
| GSK6853 | BRPF1 | >9.5 | <0.3 | [2] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered in various assay formats used to study BRPF bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
Q: My TR-FRET signal is low or absent for all samples.
A:
-
Incorrect Reagent Concentration: Ensure all components (donor, acceptor, protein, ligand) are at their optimal concentrations. Titrate each reagent to determine the best assay window.
-
Reagent Degradation: Confirm the stability and activity of your TR-FRET reagents. Fluorophores can be sensitive to light and temperature.
-
Instrument Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for your specific TR-FRET pair.
Q: I am observing a high background signal in my TR-FRET assay.
A:
-
Non-specific Binding: Increase the concentration of blocking agents like BSA or detergents (e.g., Tween-20) in your assay buffer.
-
Light Scattering: High concentrations of protein or compound can cause light scattering. Centrifuge your protein preparations and ensure your compound is fully dissolved.
-
Autofluorescence: Test for autofluorescence of your compound at the emission wavelengths of the donor and acceptor.
AlphaLISA/AlphaScreen Assays
Q: I am seeing a "hook effect" in my AlphaLISA assay.
A: The hook effect occurs at very high analyte concentrations, leading to a decrease in signal. To address this, dilute your samples to ensure they fall within the linear range of the assay.
Q: My AlphaLISA signal is weak.
A:
-
Suboptimal Antibody Pairing: Ensure your donor and acceptor bead-conjugated antibodies can bind simultaneously to the target protein without steric hindrance.
-
Bead Exposure to Light: AlphaScreen donor beads are light-sensitive. Perform assay steps under subdued lighting.
-
Incubation Times and Temperature: Optimize incubation times and ensure a stable temperature during the assay, as AlphaLISA is temperature-sensitive.[8]
Q: My results are inconsistent between wells.
A:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes.
-
Incomplete Mixing: Gently mix the plate after each reagent addition.
-
Well-to-Well Contamination: Use caution to avoid cross-contamination between wells.
NanoBRET™ Assays
Q: I have a low NanoBRET™ signal.
A:
-
Low Transfection Efficiency: Optimize your transfection protocol for the specific cell line being used. Confirm the expression of both NanoLuc® and HaloTag® fusion proteins.[9]
-
Suboptimal Donor-to-Acceptor Ratio: Titrate the DNA concentrations of the donor and acceptor plasmids to find the optimal ratio for a good signal-to-background window.
-
Steric Hindrance: The fusion tags might be interfering with the protein-protein interaction. Consider testing different fusion orientations (N- or C-terminal).
Q: The background signal in my NanoBRET™ assay is high.
A:
-
Overexpression of Fusion Proteins: High expression levels can lead to non-specific interactions. Reduce the amount of plasmid DNA used for transfection.[9]
-
Cellular Autofluorescence: Use a "no acceptor" control (cells expressing only the NanoLuc® donor) to determine and subtract the background signal.[9]
Cellular Thermal Shift Assay (CETSA®)
Q: I do not observe a thermal shift with my positive control inhibitor.
A:
-
Incorrect Temperature Range: The chosen temperature range may not be appropriate for your target protein. Perform a melt curve to determine the optimal temperature for the heat challenge.
-
Insufficient Compound Concentration or Incubation Time: Ensure the compound concentration is sufficient to engage the target and allow for adequate incubation time for cell permeability and binding.
-
Low Protein Expression: The target protein expression level in your chosen cell line might be too low for detection. Consider using a cell line with higher endogenous expression or an overexpression system.[10]
Q: My Western blot results for CETSA are inconsistent.
A:
-
Uneven Heating: Ensure consistent and uniform heating of all samples in the thermal cycler.
-
Incomplete Cell Lysis: Use a robust lysis buffer and ensure complete cell lysis to release soluble proteins.
-
Loading Inaccuracies: Normalize protein concentrations before loading on the SDS-PAGE gel to ensure equal loading.
Experimental Protocols
BRPF1 TR-FRET Assay Protocol
-
Reagent Preparation:
-
Prepare a 2X solution of GST-tagged BRPF1 protein in assay buffer.
-
Prepare a 2X solution of biotinylated histone H4 peptide (acetylated) in assay buffer.
-
Prepare a 2X solution of Terbium-cryptate labeled anti-GST antibody (donor) and d2-labeled streptavidin (acceptor) mix in assay buffer.
-
Prepare serial dilutions of this compound and a positive control inhibitor in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X BRPF1 protein solution to all wells.
-
Add 5 µL of the 2X biotinylated histone peptide solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 2X donor/acceptor mix to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
BRPF1 NanoBRET™ Target Engagement Assay Protocol
-
Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for BRPF1-NanoLuc® fusion protein and a HaloTag®-histone H4 fusion protein.
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Plate the cells in a 96-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and a positive control inhibitor.
-
Add the compounds to the cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand (tracer) to the wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Luciferase Assay Reagent to all wells.
-
Read the plate on a luminometer equipped with filters for donor emission (~460 nm) and acceptor emission (~618 nm).
-
-
Data Analysis:
-
Calculate the raw BRPF ratio by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background BRET from control wells (e.g., no tracer).
-
Plot the corrected BRET ratio against the compound concentration to determine the IC50.
-
Mandatory Visualizations
Caption: Simplified signaling pathway involving the BRPF1-HAT complex.
Caption: General troubleshooting workflow for unexpected assay results.
Caption: Comparison of expected outcomes for an active inhibitor vs. This compound.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nuisance compounds in cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuisance compound advisor | Chemical Probes Portal [chemicalprobes.org]
- 6. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
improving GSK9311 stability in solution
Welcome to the technical support center for GSK9311. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a chemical probe that acts as a negative control for GSK6853, a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain. Due to its significantly lower potency against BRPF1 compared to GSK6853, this compound is used in experiments to help ensure that the observed effects of GSK6853 are due to its on-target activity.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C for up to one year, or at -80°C for up to two years. It is also advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1]
Q3: In which solvents is this compound soluble?
A3: this compound hydrochloride is readily soluble in water and DMSO (Dimethyl Sulfoxide) up to a concentration of 100 mM.[3]
Q4: I am observing precipitation in my this compound solution. What should I do?
A4: If you observe precipitation, gentle warming and/or sonication of the solution can help to redissolve the compound. Ensure that the solvent has not evaporated, which would increase the concentration and potentially lead to precipitation.
Q5: Are there any known incompatibilities of this compound with common buffers or media?
Troubleshooting Guide: this compound Solution Stability
This guide provides a structured approach to identifying and resolving common issues related to the stability of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of this compound in solution. | - Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots at -80°C.- Avoid repeated freeze-thaw cycles.- Perform a stability study to determine the half-life of this compound in your specific experimental conditions (see Experimental Protocols section). |
| Precipitation in aqueous buffer | - Low aqueous solubility.- pH of the buffer affecting solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible while maintaining solubility.- Adjust the pH of the buffer. The solubility of many compounds is pH-dependent.[5]- Consider using a different buffer system. |
| Inconsistent experimental results | - Inaccurate initial concentration of stock solution.- Degradation of the compound in solution between experiments. | - Confirm the concentration of your stock solution using a spectrophotometer or other quantitative method.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.- Visually inspect solutions for any signs of precipitation or color change before use. |
Quantitative Data Summary
The following table summarizes the known solubility and storage information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 474 g/mol (hydrochloride salt) | [3] |
| Solubility in Water | Up to 100 mM | [3] |
| Solubility in DMSO | Up to 100 mM | [3] |
| Stock Solution Storage (at -20°C) | Up to 1 year | [1] |
| Stock Solution Storage (at -80°C) | Up to 2 years | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.74 mg of this compound HCl (MW: 474 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Solution using HPLC
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradants.[6][7]
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from potential degradation products. This typically involves screening different columns, mobile phases (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium (B1175870) acetate), and detection wavelengths.
-
Forced Degradation Studies: To ensure the HPLC method is stability-indicating, subject a solution of this compound to forced degradation conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[8][9] This will help to generate potential degradation products and confirm that they are resolved from the parent peak.
-
Stability Study Setup:
-
Prepare a solution of this compound in the aqueous buffer of interest at the desired concentration.
-
Divide the solution into multiple aliquots and store them under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
HPLC Analysis: Analyze each sample by HPLC.
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of this compound remaining can be calculated relative to the initial time point (t=0). This data can be used to determine the degradation kinetics and half-life of the compound under the tested conditions.
Visualizations
Caption: BRPF1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
GSK9311 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of GSK9311. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-targets?
A1: this compound is a chemical probe that is often used as a less active analogue or negative control for the potent BRPF1 bromodomain inhibitor, GSK6853. Its primary known on-targets are the bromodomains of Bromodomain and PHD Finger-containing protein 1 (BRPF1) and Bromodomain and PHD Finger-containing protein 2 (BRPF2).[1][2] BRPF proteins are scaffolding components of histone acetyltransferase (HAT) complexes, which are crucial for regulating gene expression.[1][3][4]
Q2: I'm observing a phenotype in my cells treated with this compound that is stronger than expected for a "negative control." Could this be due to off-target effects?
A2: Yes, it is possible. While this compound is less potent than GSK6853, it still has measurable activity against BRPF1 and BRPF2.[1][2] Furthermore, like many small molecule inhibitors, this compound could have unintended interactions with other proteins in the cell (off-targets). An unexpected or unusually strong phenotype is a common indicator of potential off-target activity.[5][6]
Q3: Are there any known off-targets for this compound?
A3: Currently, there is no comprehensive, publicly available off-target profile for this compound against a broad panel of proteins (e.g., a kinome scan). Therefore, researchers should be cautious and consider the possibility of off-target effects when interpreting experimental data.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors, including experimental variability, compound stability, and cell line-specific effects.[7] Off-target effects can also contribute to variability if the off-target is expressed at different levels in different cell lines or under different experimental conditions. It is also important to ensure the solubility and stability of this compound in your specific assay conditions.[7]
Troubleshooting Guides
If you suspect that this compound is producing off-target effects in your experiments, follow this troubleshooting guide to diagnose the issue.
Issue 1: Unexpected or Unexplained Cellular Phenotype
Possible Cause: The observed phenotype may be due to the inhibition of an unknown off-target protein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause: Off-target effects of this compound may be more pronounced in a complex in vivo system due to the expression of the off-target in specific cell types or tissues.
Troubleshooting Steps:
-
Re-evaluate Dosage: Ensure that the in vivo dosage is equivalent to the effective in vitro concentration at the target tissue.
-
Assess Pharmacokinetics and Pharmacodynamics (PK/PD): The compound's metabolism and distribution in vivo could lead to the accumulation of metabolites with different activity profiles or higher concentrations in specific tissues where an off-target is expressed.
-
Histopathological Analysis: Examine tissues for unexpected changes that are not related to the known function of BRPF1/2.
-
In Vitro Off-Target Screening: If in vivo toxicity is observed, prioritize off-target screening assays to identify potential culprits.
Quantitative Data
The following table summarizes the known inhibitory activities of this compound.
| Target | Assay Type | pIC50 | Reference |
| BRPF1 | Biochemical | 6.0 | [1][2] |
| BRPF2 | Biochemical | 4.3 | [1][2] |
Signaling Pathway
BRPF1 and BRPF2 are scaffolding proteins that are essential for the assembly and function of several histone acetyltransferase (HAT) complexes, primarily the MOZ/MORF and HBO1 complexes. These complexes play a critical role in chromatin modification and gene regulation.
Caption: BRPF1/2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols for Off-Target Identification
If you have determined that the observed effects of this compound are likely due to off-target interactions, the following experimental approaches can help identify the responsible protein(s).
Kinome Profiling (e.g., KINOMEscan)
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration to a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology).
-
Competition Binding Assay: The compound is tested for its ability to compete with a labeled ligand for the ATP-binding site of a large number of kinases.
-
Data Analysis: The results are typically provided as a percentage of control or dissociation constants (Kd) for each kinase, indicating the binding affinity of this compound. This allows for the identification of potential off-target kinases.
Caption: Workflow for kinome profiling.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates a direct binding interaction.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics (e.g., Kinobeads Competition Binding)
Objective: To identify the cellular targets of this compound in an unbiased manner by affinity chromatography.
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate.
-
Competition: Incubate the lysate with varying concentrations of free this compound.
-
Affinity Pulldown: Add "kinobeads," which are beads coated with broad-spectrum kinase inhibitors, to pull down kinases from the lysate.
-
Mass Spectrometry: Elute the proteins bound to the beads and identify and quantify them using mass spectrometry.
-
Data Analysis: Proteins that show a dose-dependent decrease in binding to the beads in the presence of this compound are identified as its targets or off-targets.
Caption: Workflow for kinobeads-based chemical proteomics.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Brpf1 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Experimental Variability with GSK9311
Welcome to the technical support center for GSK9311. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability when using this compound, a negative control for the potent BRPF1 bromodomain inhibitor, GSK6853. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Understanding this compound and Its Role
This compound is a close structural analog of GSK6853, but it is significantly less active as a BRPF1 bromodomain inhibitor. Its primary utility in research is to serve as a negative control in experiments involving GSK6853.[1] The purpose of a negative control is to help researchers distinguish the specific on-target effects of the active compound from non-specific or off-target effects, thereby increasing the reliability and validity of the experimental results. An ideal negative control should be structurally similar to the active compound but lack its specific biological activity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you to identify and resolve potential sources of variability.
Question: Why am I observing an unexpected effect with this compound in my cell-based assay?
Answer:
Several factors could contribute to an unexpected phenotype when using this compound:
-
Concentration: Although this compound is a less active analog, using it at excessively high concentrations may lead to off-target effects. It is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays to minimize the chance of off-target activity.[2][3]
-
Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities could have their own biological activities. Also, confirm that the compound has been stored correctly to prevent degradation.
-
Cellular Context: The specific cell line and its genetic background can influence the response to any small molecule. Some cell lines may be particularly sensitive to certain chemical scaffolds, leading to non-specific effects.
-
"Inactive" Ingredient Effects: While this compound itself is largely inactive on BRPF1, the vehicle (e.g., DMSO) or other components in the formulation could have biological effects. Always include a vehicle-only control in your experiments.
Question: My results with this compound are inconsistent between experiments. What are the likely sources of this variability?
Answer:
Inconsistent results can stem from several sources of experimental variability. Consider the following:
-
Compound Handling:
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent before use. Precipitation of the compound will lead to inaccurate dosing.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation. It is best practice to aliquot stock solutions into single-use volumes.
-
-
Assay Conditions:
-
Cell Density and Health: Variations in cell seeding density, passage number, and overall cell health can significantly impact assay results. Standardize your cell culture and plating procedures.
-
Incubation Times: Adhere strictly to the specified incubation times for compound treatment and assay development.
-
Reagent Consistency: Use reagents from the same lot number whenever possible to minimize batch-to-batch variability.
-
-
Instrument Performance: Ensure that plate readers and other instruments are properly calibrated and maintained.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound's active analog, GSK6853?
A1: The primary target of GSK6853 is the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing protein 1).[1][2][3] BRPF1 is a scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a crucial role in regulating gene transcription through histone acetylation.[4]
Q2: What are the key differences in activity between this compound and GSK6853?
A2: GSK6853 is a potent inhibitor of the BRPF1 bromodomain. In contrast, this compound is a less active analogue, making it a suitable negative control.[1] The difference in activity is due to a modification in the chemical structure of this compound that reduces its binding affinity for the BRPF1 bromodomain.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
Q4: What are the recommended concentrations for using this compound in cellular assays?
A4: To minimize the risk of off-target effects, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays.[2][3] The concentration of the negative control should ideally match the concentration of the active compound (GSK6853) being used in the experiment.
Q5: What types of control experiments should I include when using this compound?
A5: In addition to using this compound as a negative control, your experimental design should include:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound and GSK6853.
-
Untreated Control: A population of cells that does not receive any treatment.
-
Positive Control (for the assay): If applicable to your assay, a known activator or inhibitor of the pathway you are studying to ensure the assay is performing as expected.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and its active analog GSK6853 against the BRPF1 bromodomain.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) |
| GSK6853 | BRPF1 | TR-FRET | 8.1 | 8 |
| This compound | BRPF1 | TR-FRET | 5.4 | 4000 |
Data sourced from references.[2]
Key Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the interaction and effects of bromodomain inhibitors like GSK6853 and to validate the inactivity of this compound.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the engagement of a compound with its target protein in live cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged BRPF1 (donor) and a fluorescently labeled histone H3.3 (acceptor). A compound that binds to the BRPF1 bromodomain will displace the histone, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: Co-transfect HEK293 cells with plasmids encoding NanoLuc®-BRPF1 and HaloTag®-Histone H3.3.
-
Plating: Seed the transfected cells into a 96-well white assay plate at a density of 2 x 10^5 cells/mL.
-
Compound Treatment: Add GSK6853 or this compound at various concentrations (typically a serial dilution) to the cells. Include a vehicle control (DMSO). Incubate for 18 hours at 37°C in a 5% CO2 incubator.[1]
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Signal Detection: Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the corrected BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
This is a bead-based immunoassay to measure the interaction between the bromodomain and a histone peptide.
Principle: An anti-GST antibody-coated AlphaLISA Acceptor bead binds to a GST-tagged BRPF1 bromodomain. A biotinylated histone H4 peptide binds to streptavidin-coated Donor beads. When the bromodomain and the histone peptide interact, the beads are brought into close proximity, and upon excitation, a chemiluminescent signal is generated. A competing compound will disrupt this interaction, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation: Prepare a master mix containing GST-BRPF1 bromodomain and the biotinylated histone H4 peptide in the assay buffer.
-
Compound Addition: Add GSK6853 or this compound at various concentrations to the wells of a 384-well plate.
-
Incubation: Add the master mix to the wells and incubate for 30 minutes at room temperature.
-
Bead Addition: Add the AlphaLISA Acceptor beads and incubate for 60 minutes. Then, add the Donor beads and incubate for another 60 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal with increasing compound concentration indicates inhibition of the protein-peptide interaction.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand can stabilize the protein, increasing its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with either vehicle, GSK6853, or this compound for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated protein by centrifugation. Quantify the amount of soluble BRPF1 in the supernatant using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble BRPF1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement and stabilization.
Visualizations
BRPF1 Signaling Pathway
Caption: BRPF1 acts as a scaffold for the MYST HAT complex, recognizing acetylated histones.
Experimental Workflow for Evaluating a BRPF1 Inhibitor
Caption: A typical workflow for characterizing a BRPF1 inhibitor and its negative control.
Troubleshooting Logic for Unexpected this compound Activity
Caption: A decision tree to troubleshoot unexpected results with the this compound negative control.
References
addressing unexpected results with GSK9311
Welcome to the technical support center for GSK9311. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and unexpected results during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the proper use and interpretation of data generated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a chemical probe that acts as a less active analogue of GSK6853, a potent inhibitor of the BRPF1 bromodomain.[1] Its primary intended use is as a negative control in experiments involving GSK6853 to help researchers distinguish on-target effects of BRPF1 inhibition from potential off-target or non-specific effects.[1][2]
Q2: What are the known targets of this compound?
A2: this compound has been shown to inhibit the bromodomains of BRPF1 and BRPF2 with pIC50 values of 6.0 and 4.3, respectively.[1][3] It is significantly less potent than its active counterpart, GSK6853.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can be a common issue with small molecule inhibitors.[4] First, ensure you are using an appropriate solvent and concentration. For in vivo studies, specific formulation protocols are available.[1] If precipitation occurs upon dilution into aqueous buffers, it may be necessary to optimize the formulation.[5] Gentle warming or sonication can sometimes help to redissolve the compound, but care should be taken as this may degrade the molecule.[1] Always visually inspect your solution for precipitation before use.
Q4: I am observing a biological effect with this compound, which is supposed to be a negative control. What does this mean?
A4: Observing an effect with a negative control can be informative and suggests several possibilities.[2][6] It could indicate that the observed phenotype is not due to the inhibition of the primary target (BRPF1). Alternatively, this compound may have off-target effects, or the compound itself might be causing a non-specific cellular response. It is crucial to investigate these possibilities to correctly interpret your results. A recent study has shown that chemical modifications in negative controls have a significant chance of affecting binding to off-targets.[7]
Q5: How should I properly store this compound?
A5: Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][4]
Troubleshooting Guides
This section provides guidance on how to address specific unexpected results you may encounter during your experiments with this compound.
Issue 1: Unexpected Cellular Phenotype Observed with this compound
You have treated your cells with this compound, expecting no significant biological effect. However, you observe a change in cell morphology, viability, or a specific signaling pathway.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: Even as a negative control, this compound may interact with other cellular proteins.
-
Action: Perform a literature search for known off-targets of similar chemical scaffolds. Consider using a structurally unrelated negative control to see if the phenotype persists.[8]
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to non-specific cellular stress and false-positive results.[8]
-
Action: Visually inspect your working solution for any signs of precipitation or cloudiness. Test a range of this compound concentrations to see if the effect is dose-dependent. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can sometimes help prevent aggregation.[8]
-
-
Contamination: The observed effect could be due to contamination of your cell culture or the compound itself.
-
Action: Ensure your cell culture is free from contamination. Use a fresh, unopened vial of this compound if possible to rule out contamination of your stock.
-
Hypothetical Data Illustrating Unexpected Activity of a Negative Control:
| Treatment Group | Cell Viability (%) | Apoptosis Induction (Fold Change) |
| Vehicle (0.1% DMSO) | 100 ± 5 | 1.0 ± 0.2 |
| Active Compound (GSK6853) | 45 ± 7 | 4.5 ± 0.6 |
| Negative Control (this compound) | 85 ± 6 | 2.1 ± 0.4 |
In this hypothetical scenario, the negative control this compound shows a slight decrease in cell viability and a modest induction of apoptosis, suggesting a potential off-target or non-specific effect.
Issue 2: Lack of Expected Inactivity of this compound
In your assay, this compound is showing a similar level of activity to the active compound, GSK6853, making it difficult to conclude that the observed effects are on-target.
Possible Causes and Troubleshooting Steps:
-
Assay Sensitivity: Your assay may be overly sensitive or not specific enough, leading to the detection of the weak inhibitory activity of this compound.
-
Action: Re-evaluate your assay conditions. Consider using a more direct and specific readout of BRPF1 activity.
-
-
Compound Integrity: The this compound you are using may have degraded or been contaminated with a more active compound.
-
Action: Verify the purity and integrity of your this compound stock using analytical methods like HPLC-MS.
-
-
High Concentration: Using this compound at a very high concentration might lead to the inhibition of BRPF1 or other proteins.
-
Action: Perform a dose-response experiment to determine the concentration at which this compound is truly inactive in your system.
-
Experimental Workflow for Validating On-Target Effects:
Caption: A logical workflow for validating that an observed phenotype is due to on-target activity.
Experimental Protocols
Protocol for Solubilizing this compound for In Vivo Studies
This protocol is adapted from manufacturer recommendations and is intended as a starting point. Optimization may be required for your specific application.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add the solvents sequentially: a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again. c. Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of each component will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the final solution to ensure it is clear and free of precipitation. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[1]
Solubility of this compound in Different Formulations:
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.71 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.71 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.71 mM) |
Data sourced from MedchemExpress.[1]
BRPF1 Signaling Pathway Context:
BRPF1 is a scaffolding protein that is part of the MOZ/MORF histone acetyltransferase (HAT) complex.[9] This complex plays a crucial role in chromatin remodeling and gene transcription by acetylating histones.[9][10] Inhibition of the BRPF1 bromodomain is expected to disrupt the activity of this complex, leading to changes in gene expression.[10]
Caption: Simplified diagram of the BRPF1-containing HAT complex and its role in gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. study.com [study.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
GSK9311 quality control and purity assessment
Welcome to the technical support center for GSK9311, a selective inhibitor of the BRPF1 bromodomain. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control information.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound is soluble in DMSO. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with an appropriate aqueous buffer. If you observe precipitation after dilution, try the following:
-
Increase the percentage of DMSO: Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Gentle warming: Warm the solution gently (e.g., to 37°C) to help dissolve the compound. Do not overheat, as this may degrade the compound.
-
Use a different buffer system: The solubility of this compound may be pH-dependent. Experiment with different buffers to find the optimal conditions for your experiment.
Q2: I am observing unexpected or inconsistent results in my cell-based assay. What could be the cause?
A2: Inconsistent results can stem from several factors. Consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been correctly identified. Refer to the Certificate of Analysis (CoA) provided by your supplier.
-
Assess Cell Health: Monitor your cells for any signs of stress or toxicity that may be caused by the compound or the solvent (DMSO). Run a vehicle control (DMSO only) to distinguish between compound-specific effects and solvent effects.
-
Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line and assay. High concentrations may lead to off-target effects.
-
Check for Off-Target Effects: this compound is a selective BRPF1 inhibitor, but off-target effects can never be completely ruled out, especially at higher concentrations. Consider using a structurally unrelated BRPF1 inhibitor as a positive control or a negative control compound to confirm that the observed phenotype is due to BRPF1 inhibition.
-
Review Assay Protocol: Ensure that all steps of your experimental protocol are consistent and reproducible. Pay close attention to incubation times, cell densities, and reagent concentrations.
Q3: How can I be sure that the cellular phenotype I observe is due to the inhibition of the BRPF1 signaling pathway?
A3: To validate that the observed effects are on-target, consider the following experiments:
-
Rescue Experiment: If possible, overexpress a form of BRPF1 that is resistant to this compound inhibition. If the observed phenotype is reversed, it strongly suggests an on-target effect.
-
Downstream Target Analysis: Analyze the expression or activity of known downstream targets of the BRPF1/MOZ/MORF complex, such as specific acetylated histone marks (e.g., H3K23ac). A decrease in these markers upon this compound treatment would support on-target activity.
-
Genetic Knockdown: Use techniques like siRNA or CRISPR/Cas9 to knock down BRPF1. The resulting phenotype should mimic the effects of this compound treatment.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below are typical quality control specifications and the analytical methods used for their assessment.
Typical Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS) |
| Solubility | Soluble in DMSO | Visual Inspection |
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound by separating it from any impurities.
-
Methodology:
-
A small, known amount of this compound is dissolved in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
The solution is injected into an HPLC system equipped with a C18 column.
-
A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the compound and any impurities from the column.
-
A UV detector is used to monitor the elution profile at a specific wavelength (e.g., 254 nm).
-
The purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the identity of the compound by determining its molecular weight.
-
Methodology:
-
The compound is first separated by HPLC as described above.
-
The eluent from the HPLC is directly introduced into a mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the compound.
-
Methodology:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The sample is placed in a high-field NMR spectrometer.
-
The resulting ¹H NMR spectrum provides information about the chemical environment of all the protons in the molecule.
-
The observed chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.
-
Signaling Pathway and Experimental Workflows
BRPF1 Signaling Pathway
This compound targets the bromodomain of BRPF1. BRPF1 is a scaffold protein that is a key component of the MOZ (monocytic acetyltransferase) and MORF (MOZ-related factor) histone acetyltransferase (HAT) complexes. These complexes play a crucial role in chromatin remodeling and gene transcription by acetylating specific lysine (B10760008) residues on histone tails, particularly H3K23. By inhibiting the BRPF1 bromodomain, this compound prevents the recruitment of the HAT complex to chromatin, leading to a decrease in histone acetylation and subsequent changes in gene expression.
Caption: BRPF1 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Testing this compound Efficacy
This workflow outlines the key steps for assessing the in vitro efficacy of this compound.
Caption: A typical workflow for evaluating the in vitro effects of this compound.
Troubleshooting Logic for Unexpected Results
This diagram provides a logical flow for troubleshooting when unexpected experimental outcomes are observed.
Caption: A logical approach to troubleshooting unexpected experimental results.
Technical Support Center: Optimizing Incubation Time for GSK9311
Welcome to the technical support center for GSK9311. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments, with a specific focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a chemical compound that acts as an inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1). However, it is important to note that this compound is significantly less active than its analogue, GSK6853. Therefore, this compound is primarily recommended for use as a negative control in experiments involving more potent BRPF1 inhibitors like GSK6853. Its use helps to distinguish the specific effects of BRPF1 inhibition from any off-target or non-specific effects of the chemical scaffold.
Q2: What is the mechanism of action of BRPF1?
A2: BRPF1 is a scaffolding protein that plays a crucial role in the assembly and enzymatic activity of several histone acetyltransferase (HAT) complexes, including the MOZ (KAT6A) and MORF (KAT6B) complexes.[1][2][3][4] These complexes are responsible for acetylating specific lysine (B10760008) residues on histone tails, particularly H3K14 and H3K23.[1] This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By acting as a scaffold, BRPF1 helps to bring together the catalytic HAT subunit and other regulatory proteins, directing the complex to specific genomic locations.
Q3: What is a recommended starting incubation time for this compound when used as a negative control?
A3: When using this compound as a negative control, the incubation time should mirror the experimental conditions used for the active BRPF1 inhibitor (e.g., GSK6853). A common starting point for small molecule inhibitors in cell-based assays is a 24-hour incubation period. However, the optimal time can be highly dependent on the cell type, the specific assay, and the biological process being investigated. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) with the active compound to determine the optimal time point for observing the desired effect. The same time points should then be used for the this compound negative control.
Q4: How does cell density influence the experiment?
A4: Cell density is a critical parameter in cell-based assays. High cell densities can lead to nutrient depletion and the accumulation of waste products, which can affect cell health and experimental outcomes. Conversely, very low densities may result in poor cell growth and viability. It is crucial to seed cells at a density that ensures they are in the logarithmic growth phase throughout the experiment. For reproducibility, it is essential to maintain a consistent cell seeding density across all experimental conditions, including the vehicle control, the active inhibitor, and the this compound negative control.
Q5: Should I change the media during long incubation periods with this compound?
A5: For incubation times exceeding 48 hours, it is advisable to perform a media change. This involves replacing the old media with fresh media containing the appropriate concentration of this compound or the active compound. This practice helps to maintain a stable concentration of the compound and ensures that nutrient availability does not become a limiting factor in your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cellular effects observed with this compound treatment. | 1. This compound may have some residual, weak activity at high concentrations. 2. The observed effect is non-specific and related to the chemical scaffold. 3. Contamination of the this compound stock solution. | 1. Perform a dose-response experiment with this compound to determine if the effect is concentration-dependent. Compare this to the dose-response of the active inhibitor. 2. This is the intended purpose of the negative control. The results help to identify off-target effects of the active compound. 3. Ensure the purity of your this compound stock. If in doubt, obtain a fresh batch. |
| High variability between replicate wells treated with this compound. | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound addition. 3. Uneven evaporation from the wells of the microplate ("edge effect"). | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for seeding. 2. Mix the this compound solution thoroughly before adding it to the wells. Ensure accurate and consistent pipetting. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media. |
| No difference observed between the active BRPF1 inhibitor and the this compound negative control. | 1. The chosen incubation time is not optimal for observing the effect of the active inhibitor. 2. The concentration of the active inhibitor is too low. 3. The cell line is not sensitive to BRPF1 inhibition. | 1. Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal time point. 2. Perform a dose-response experiment for the active inhibitor to determine its IC50 in your cell line. 3. Confirm that your cell line expresses BRPF1 and that the biological process you are studying is dependent on BRPF1 activity. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the optimal incubation time for observing the effects of a potent BRPF1 inhibitor, which will then inform the appropriate incubation time for the this compound negative control.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Active BRPF1 inhibitor (e.g., GSK6853)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for viability, gene expression, or protein analysis)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Compound Preparation: Prepare a stock solution of the active BRPF1 inhibitor and this compound in a suitable solvent (e.g., DMSO). Dilute the compounds to the desired final concentration in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add the media containing the active inhibitor, this compound, or vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: At each time point, perform the desired assay (e.g., cell viability assay, qPCR for a target gene, or Western blot for a downstream protein) according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the time point at which the active inhibitor shows a significant effect compared to the vehicle and this compound controls. This will be the optimal incubation time for subsequent experiments.
Protocol 2: Western Blot for Histone H3 Acetylation
This protocol can be used to assess the impact of BRPF1 inhibition on its direct downstream target, histone H3 acetylation.
Materials:
-
Cells treated as described in Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys14), anti-acetyl-Histone H3 (Lys23), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use an antibody against total Histone H3 as a loading control.
Quantitative Data
While specific cellular IC50 values for this compound are not widely reported due to its use as a negative control, the following table provides context on the inhibitory activities of related BRPF1 inhibitors.
| Compound | Target | Biochemical IC50 | Cellular Activity (pIC50) | Reference |
| GSK6853 | BRPF1 | 0.3 nM | 7.7 | [5] |
| This compound | BRPF1 | - | 5.4 | [5] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Visualizations
BRPF1 Signaling Pathway in Histone Acetylation
Experimental Workflow for Optimizing Incubation Time
Troubleshooting Logic for this compound Experiments
References
- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Brpf1 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Comparison of BRPF1 Bromodomain Inhibitors: GSK6853 vs. GSK9311
In the landscape of epigenetic research, chemical probes serve as indispensable tools for dissecting the function of specific protein domains. This guide provides a detailed comparison of GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain, and its structurally related analogue, GSK9311, which serves as a crucial negative control. Understanding the distinct activity profiles of these two compounds is essential for the rigorous design and interpretation of experiments targeting the BRPF (Bromodomain and PHD Finger-containing) family of proteins.
Overview of BRPF1 and its Inhibitors
BRPF1 is a scaffolding protein that plays a critical role in the assembly and function of MYST histone acetyltransferase (HAT) complexes.[1][2][3][4] These complexes are involved in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer. The bromodomain of BRPF1 is a key "reader" module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the HAT complex to specific chromatin regions.
GSK6853 was developed as a high-affinity chemical probe to enable the study of BRPF1 function.[2][5] Conversely, This compound was intentionally designed as a much less active analogue.[3][6][7] The primary structural difference lies in the alkylation of the 5-amide group in this compound, which sterically hinders its ability to bind effectively to the BRPF1 bromodomain.[3] This pairing of an active probe with an inactive control allows researchers to distinguish on-target effects from potential off-target or non-specific activities.
Comparative Activity Data
The following tables summarize the quantitative biochemical and cellular activities of GSK6853 and this compound, highlighting the significant difference in their potency against the BRPF1 bromodomain.
Biochemical Activity
| Assay Type | Target | GSK6853 Potency | This compound Potency | Fold Difference |
| TR-FRET | BRPF1 | IC₅₀ = 8 nM | pIC₅₀ = 6.0 (~1 µM) | ~125x |
| BROMOscan® | BRPF1 | Kₑ = 0.3 nM (pKₑ = 9.5) | Not Reported | - |
| Chemoproteomics | BRPF1 | pIC₅₀ = 8.6 (~2.5 nM) | Not Reported | - |
| TR-FRET | BRPF2 | pIC₅₀ = 5.2 (~6.3 µM) | pIC₅₀ = 4.3 (~50 µM) | ~8x |
Data sourced from multiple references.[1][2][5][6][7][8][9]
Cellular Activity
| Assay Type | Target Engagement | GSK6853 Potency | This compound Potency | Fold Difference |
| NanoBRET™ | BRPF1-Histone H3.3 Interaction | IC₅₀ = 20 nM (pIC₅₀ = 7.7) | pIC₅₀ = 5.4 (~4 µM) | ~200x |
Data sourced from multiple references.[1][2][3]
Signaling Pathway and Mechanism of Action
GSK6853 exerts its effects by competitively inhibiting the binding of the BRPF1 bromodomain to acetylated histones. This disrupts the recruitment of the MOZ/MORF HAT complexes to chromatin, thereby modulating gene expression. In non-small cell lung cancer (NSCLC) models, inhibition of BRPF1 by GSK6853 has been shown to suppress the JAK2/STAT3 signaling pathway, leading to a downstream reduction in Cyclin A2 (CCNA2) expression.[10] This culminates in G0/G1 cell cycle arrest and the induction of apoptosis.[10]
Caption: GSK6853 inhibits BRPF1, disrupting histone binding and downstream gene expression.
Experimental Methodologies
The data presented in this guide were generated using several key biochemical and cellular assays. Below are the principles behind these experimental protocols.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding affinity of an inhibitor to its target protein.
-
Components: A biotinylated, acetylated histone peptide, a GST-tagged BRPF1 bromodomain, a Europium-labeled anti-GST antibody (donor fluorophore), and an APC-labeled streptavidin (acceptor fluorophore) are combined.
-
Principle: In the absence of an inhibitor, the BRPF1 bromodomain binds to the histone peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer and emission from the acceptor.
-
Inhibition: GSK6853 or this compound competes with the histone peptide for binding to the BRPF1 bromodomain. This disruption separates the fluorophores, leading to a decrease in the FRET signal. The IC₅₀ is calculated from the dose-response curve.
Caption: Workflow for the TR-FRET assay to measure inhibitor potency.
NanoBRET™ Cellular Target Engagement Assay
This assay quantifies inhibitor binding to its target protein within living cells.
-
Cell Line: Cells are engineered to co-express the BRPF1 bromodomain fused to a NanoLuc® luciferase and histone H3.3 fused to a HaloTag® ligand.
-
Principle: In untreated cells, the BRPF1-NanoLuc fusion protein binds to the histone H3.3-HaloTag, bringing the luciferase enzyme and its fluorescent energy acceptor into close proximity. Addition of the luciferase substrate results in Bioluminescence Resonance Energy Transfer (BRET).
-
Inhibition: A cell-permeable inhibitor like GSK6853 enters the cell and displaces the BRPF1-NanoLuc from the histone-HaloTag. This increases the distance between the BRET donor and acceptor, causing a dose-dependent decrease in the BRET signal.
Caption: Principle of the NanoBRET assay for cellular target engagement.
Conclusion
GSK6853 is a highly potent and selective chemical probe for the BRPF1 bromodomain, exhibiting low nanomolar efficacy in both biochemical and cellular assays.[1][2] Its corresponding negative control, this compound, is over 100-fold less active, making it an ideal tool to confirm that observed cellular phenotypes are due to the specific inhibition of BRPF1.[3][6] The use of this well-characterized probe pair is critical for generating robust and reproducible data in studies of MYST HAT complex biology and for validating the BRPF1 bromodomain as a potential therapeutic target. For cellular studies, it is recommended to use GSK6853 at concentrations no higher than 1 µM to minimize the risk of off-target effects.[1][3][11]
References
- 1. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Validating GSK9311 as a Negative Control for BRPF1 Bromodomain Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research, the development of potent and selective chemical probes is paramount for elucidating the biological functions of specific protein domains. Equally crucial is the availability of well-characterized negative controls to ensure that observed biological effects are specifically due to the inhibition of the intended target. This guide provides a comprehensive comparison of GSK9311 and its active counterpart, GSK6853, to validate the use of this compound as a negative control for studies involving the inhibition of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.
Introduction to BRPF1 and the Role of Chemical Probes
BRPF1 is a scaffolding protein that plays a critical role in the assembly and enzymatic activity of MYST family histone acetyltransferase (HAT) complexes. These complexes are involved in chromatin remodeling and the regulation of gene expression. The bromodomain of BRPF1 is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the HAT complex to specific genomic loci. Dysregulation of BRPF1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
GSK6853 has been developed as a potent and highly selective chemical probe for the BRPF1 bromodomain. To confidently attribute any phenotypic outcomes in cellular or in vivo experiments to the inhibition of BRPF1 by GSK6853, it is essential to use a structurally similar but biologically inactive molecule as a negative control. This compound was designed for this purpose.[1][2][3] It is a close structural analog of GSK6853 with a key chemical modification that significantly reduces its affinity for the BRPF1 bromodomain.[1]
Comparative Analysis of GSK6853 and this compound
The primary validation of this compound as a negative control lies in its dramatically reduced biochemical and cellular activity against BRPF1 compared to GSK6853. This has been demonstrated through various assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and cellular target engagement assays.
Biochemical Potency
Biochemical assays are fundamental in determining the direct interaction and inhibitory potential of a compound against its target protein. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50) or the pIC50 (-log(IC50)).
| Compound | Target | pIC50 | IC50 (nM) |
| GSK6853 | BRPF1 | 8.1 | 8 |
| This compound | BRPF1 | 6.0 | 1000 |
| This compound | BRPF2 | 4.3 | 50118 |
Data sourced from Bamborough et al., 2016 and MedChemExpress.[1][2][3]
As the table clearly shows, this compound is approximately 125-fold less potent against BRPF1 than GSK6853. This significant drop in potency is a key indicator of its suitability as a negative control.
Selectivity Profile
A crucial characteristic of a good chemical probe and its corresponding negative control is a well-defined selectivity profile. The BROMOscan® platform is a competition binding assay used to determine the interaction of a compound against a large panel of bromodomains.
While comprehensive BROMOscan data for this compound is not publicly available, the data for GSK6853 demonstrates its high selectivity for BRPF1. It exhibits greater than 1600-fold selectivity for BRPF1 over a panel of 48 other bromodomains.[4][5] Given that this compound's design was intended to abrogate binding to BRPF1, it is expected to have even weaker or no significant binding to other bromodomains.
Cellular Target Engagement
To confirm that the biochemical activity translates to a cellular context, target engagement assays are employed. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a compound to its target protein.
In a NanoBRET™ cellular target engagement assay using a BRPF1 fusion protein, GSK6853 showed a cellular IC50 of 20 nM. In stark contrast, This compound showed no effect in this assay, confirming its inability to significantly engage the BRPF1 bromodomain in a cellular environment.[4]
| Compound | Assay | Cellular IC50 (nM) |
| GSK6853 | NanoBRET™ | 20 |
| This compound | NanoBRET™ | No effect |
Data sourced from the Structural Genomics Consortium.[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: BRPF1 signaling and points of intervention.
Caption: Workflow for validating a negative control.
Experimental Protocols
Detailed methodologies are critical for the replication and verification of experimental findings. Below are summaries of the key experimental protocols used to validate this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the BRPF1 bromodomain to an acetylated histone peptide.
-
Reagents:
-
Recombinant BRPF1 bromodomain protein.
-
Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide.
-
Europium-labeled streptavidin (donor fluorophore).
-
APC-labeled anti-tag antibody (acceptor fluorophore, if the BRPF1 protein is tagged).
-
Assay buffer.
-
GSK6853 and this compound in DMSO.
-
-
Procedure:
-
A mixture of the BRPF1 protein and the biotinylated H4K12ac peptide is prepared in assay buffer.
-
Serial dilutions of the test compounds (GSK6853 and this compound) are added to a 384-well plate.
-
The protein-peptide mixture is added to the wells containing the compounds and incubated.
-
A detection mixture containing the europium-labeled streptavidin and APC-labeled antibody is added.
-
The plate is incubated to allow for binding and the TR-FRET signal is read on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the peptide from the bromodomain by the compound.
-
IC50 values are determined by plotting the TR-FRET ratio against the compound concentration.
-
NanoBRET™ Cellular Target Engagement Assay
This assay quantifies the binding of a compound to its target protein within living cells.
-
Reagents:
-
HEK293 cells.
-
Plasmid encoding a BRPF1-NanoLuc® fusion protein.
-
NanoBRET™ tracer that binds to the BRPF1 bromodomain.
-
Nano-Glo® substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
GSK6853 and this compound in DMSO.
-
-
Procedure:
-
HEK293 cells are transfected with the BRPF1-NanoLuc® fusion protein expression vector.
-
Transfected cells are harvested and resuspended in Opti-MEM®.
-
Serial dilutions of the test compounds are added to a white 384-well plate.
-
The NanoBRET™ tracer is added to the cells.
-
The cell and tracer mixture is then added to the wells containing the compounds.
-
The plate is incubated at 37°C in a CO2 incubator.
-
The Nano-Glo® substrate is added to the wells.
-
The plate is read on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
A decrease in the BRET ratio indicates competition for binding to the BRPF1 bromodomain between the compound and the tracer.
-
Cellular IC50 values are determined from the dose-response curves.
-
Alternative Negative Controls
For the BRPF1 bromodomain, this compound is the most well-characterized and widely accepted negative control due to its structural similarity and significantly reduced activity compared to GSK6853. While other pan-BRPF inhibitors like OF-1 exist, they are active compounds and not suitable as negative controls.[6] The use of a structurally related inactive compound is the gold standard for validating on-target effects.
Conclusion
The comprehensive data presented in this guide strongly supports the validation of this compound as a negative control for the BRPF1 bromodomain inhibitor, GSK6853. The significant drop in biochemical potency, coupled with the lack of cellular target engagement, provides researchers with a high degree of confidence that any biological effects observed with GSK6853, which are absent with this compound, are due to the specific inhibition of the BRPF1 bromodomain. The use of this validated active/inactive pair is crucial for rigorous and reproducible research in the field of epigenetics and drug discovery.
References
- 1. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to BRPF Bromodomain Inhibitors: GSK9311 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK9311 with other prominent inhibitors of the Bromodomain and PHD Finger-containing (BRPF) protein family. The BRPF proteins (BRPF1, BRPF2, and BRPF3) are critical scaffolding components of the MYST family of histone acetyltransferase (HAT) complexes, playing a pivotal role in chromatin modification and gene transcription. Dysregulation of these proteins has been implicated in various diseases, including cancer, making them attractive therapeutic targets.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and other well-characterized BRPF inhibitors, OF-1 and NI-57. The data is presented to facilitate a direct comparison of their activity against the bromodomains of the three BRPF paralogs.
| Inhibitor | Target | pIC50 | IC50 (nM) | K_d_ (nM) | Selectivity Highlights |
| This compound | BRPF1 | 6.0[1][2][3][4] | 1000 | - | Designed as a less active analogue/negative control for GSK6853[1][2][5] |
| BRPF2 | 4.3[1][2][3][4] | 50118.7 | - | ||
| OF-1 | BRPF1B | - | 270 (TRIM24) | 100[6][7] | Pan-BRPF inhibitor[8]; >100-fold selectivity against many other bromodomains[6] |
| BRPF2 | - | - | 500[6][7] | 39-fold selective over BRD4[6] | |
| BRPF3 | - | - | 2400[6] | ||
| NI-57 | BRPF1 | - | 3.1[9][10] | 31[9][10][11][12] | >32-fold selective for BRPFs over BRD9[11][12] |
| BRPF2 | - | 46[9][10] | 108[10][11][12] | Weaker activity against BRD9 (IC50: 520 nM) and BRD4 (IC50: 3700 nM)[9][10] | |
| BRPF3 | - | 140[9][10] | 408[10][11][12] |
Signaling Pathway and Mechanism of Action
BRPF1, BRPF2, and BRPF3 act as essential scaffolding proteins that assemble MYST histone acetyltransferase (HAT) complexes, which include the catalytic subunits MOZ, MORF, and HBO1. These complexes are responsible for acetylating specific lysine (B10760008) residues on histone tails, primarily H3K14 and H3K23, leading to a more open chromatin structure and transcriptional activation. BRPF inhibitors, including this compound, function by binding to the acetyl-lysine binding pocket of the BRPF bromodomain, thereby preventing the recognition of acetylated histones and disrupting the recruitment of the HAT complex to chromatin. This leads to a downstream modulation of gene expression.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 2. Brpf1 Haploinsufficiency Impairs Dendritic Arborization and Spine Formation, Leading to Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The MYST Family Histone Acetyltransferase Regulates Gene Expression and Cell Cycle in Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. eubopen.org [eubopen.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Bromodomain Inhibition: A Comparative Analysis of GSK9311 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides a detailed comparison of GSK9311, a known inhibitor of the BRPF1 and BRPF2 bromodomains, and its cross-reactivity with other bromodomain families. Due to the limited availability of comprehensive screening data for this compound, this guide leverages the extensive selectivity data of its potent analogue, GSK6853, to provide a contextual framework for its likely off-target profile.
This compound is recognized as a less active analogue and a negative control for the highly potent and selective BRPF1 inhibitor, GSK6853. While specific quantitative data on this compound's interaction with a broad panel of bromodomains is not widely published, its activity against its primary targets, BRPF1 and BRPF2, has been determined.
Quantitative Analysis of this compound and GSK6853 Binding Affinity
The binding affinity of this compound for its primary targets is significantly lower than its active counterpart, GSK6853. The available data for this compound is presented below, followed by a comprehensive selectivity profile of GSK6853 to infer the likely cross-reactivity landscape of this compound.
Table 1: Known Binding Affinity of this compound
| Target Bromodomain | pIC50 |
| BRPF1 | 6.0 |
| BRPF2 | 4.3 |
Table 2: Selectivity Profile of GSK6853 (Active Analogue of this compound)
To provide a broader perspective on the potential cross-reactivity of this compound, the selectivity of its potent analogue, GSK6853, against a panel of bromodomains is detailed below. It is anticipated that this compound would exhibit a significantly weaker binding affinity across this panel.
| Bromodomain Family | Target | Percent of Control @ 1 µM |
| I | BRD1 | >50 |
| BRD2 (BD1) | >50 | |
| BRD2 (BD2) | >50 | |
| BRD3 (BD1) | >50 | |
| BRD3 (BD2) | >50 | |
| BRD4 (BD1) | >50 | |
| BRD4 (BD2) | >50 | |
| BRDT (BD1) | >50 | |
| BRDT (BD2) | >50 | |
| II | BAZ1A | >50 |
| BAZ1B | >50 | |
| BAZ2A | >50 | |
| BAZ2B | >50 | |
| CECR2 | >50 | |
| CREBBP | >50 | |
| EP300 | >50 | |
| FALZ | >50 | |
| PCAF | >50 | |
| SMARCA2 | >50 | |
| SMARCA4 | >50 | |
| TAF1 (BD1) | >50 | |
| TAF1 (BD2) | >50 | |
| TAF1L (BD1) | >50 | |
| TAF1L (BD2) | >50 | |
| III | ATAD2 | >50 |
| IV | BRPF1 | <1 |
| BRPF2 | 1-10 | |
| BRPF3 | >50 | |
| V | BRD7 | >50 |
| BRD9 | >50 | |
| VI | TRIM24 | >50 |
| TRIM33 | >50 | |
| TRIM66 | >50 | |
| VII | ZMYND11 | >50 |
| VIII | SP100 | >50 |
| SP110 | >50 | |
| SP140 | >50 | |
| SP140L | >50 |
The Role of BRPF1 and BRPF2 in Cellular Signaling
BRPF1 (Bromodomain and PHD Finger Containing 1) and BRPF2 (also known as BRD1) are scaffold proteins that play a crucial role in the assembly and function of histone acetyltransferase (HAT) complexes.[1][2][3][4] These complexes are key regulators of gene expression through the acetylation of histone tails, which alters chromatin structure and accessibility for transcription factors.
BRPF1 is a core component of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) HAT complexes.[1][2] These complexes are involved in vital cellular processes, including embryonic development, hematopoiesis, and neurogenesis.[1][2] Dysregulation of BRPF1-containing complexes has been implicated in various cancers, including leukemia.[1]
BRPF2, on the other hand, is a key component of the HBO1 (Histone Acetyltransferase Binding to ORC1) HAT complex.[4][5][6] The HBO1 complex is essential for histone H3 and H4 acetylation and is involved in DNA replication and repair, as well as transcriptional regulation.[5][6]
References
- 1. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural and mechanistic insights into regulation of HBO1 histone acetyltransferase activity by BRPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK9311 and Other BRPF1 Bromodomain Probes
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of epigenetic research, chemical probes serve as indispensable tools for dissecting the function of specific protein domains and validating their therapeutic potential. This guide provides a comprehensive comparative analysis of GSK9311, a known negative control, alongside other chemical probes targeting the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). BRPF1 is a crucial scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes, playing a significant role in chromatin remodeling and transcriptional regulation. Dysregulation of BRPF1 has been implicated in various diseases, including cancer, making its bromodomain an attractive target for therapeutic intervention.[1][2]
This guide presents a side-by-side comparison of the biochemical and cellular activities of this compound and other notable BRPF1 inhibitors, supported by experimental data. Detailed methodologies for key assays are provided to enable researchers to critically evaluate and replicate these findings. Furthermore, signaling pathway and experimental workflow diagrams are included to visualize the molecular context and experimental designs.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and other selected BRPF1 bromodomain inhibitors. This data, collated from various sources, provides a quantitative basis for comparing their potency and selectivity.
| Inhibitor | Target(s) | pIC50 (BRPF1) | IC50 (BRPF1) | Kd (BRPF1) | Notes |
| This compound | BRPF1, BRPF2 | 6.0 | - | - | Less active analogue of GSK6853; used as a negative control.[3] |
| GSK6853 | BRPF1 | 8.1 (TR-FRET) | - | 0.3 nM (pKd=9.5) | Potent and highly selective BRPF1 inhibitor.[4][5] |
| OF-1 | Pan-BRPF, TRIM24 | - | 1.2 µM (BRPF1B) | 100 nM (BRPF1B) | Pan-BRPF bromodomain inhibitor.[6][7] |
| PFI-4 | BRPF1B | - | - | - | Selective for the BRPF1B isoform.[8] |
| NI-57 | Pan-BRPF | - | - | - | Pan-BRPF bromodomain inhibitor.[8] |
BRPF1 Signaling Pathway
BRPF1 acts as a scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complex, which also includes core components like ING5 (Inhibitor of Growth 5) and hEAF6.[9][10] The bromodomain of BRPF1 recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the HAT complex to specific chromatin loci.[11][12] The catalytic subunit, MOZ or MORF, then acetylates histone H3 at lysine 14 and 23 (H3K14ac, H3K23ac), leading to a more open chromatin structure and subsequent activation of target gene transcription.[2][13] Downstream targets of this pathway include genes involved in cell cycle progression and proliferation, such as E2F2 and EZH2.[13] BRPF1 inhibitors competitively bind to the acetyl-lysine binding pocket of the bromodomain, preventing its interaction with histones and thereby disrupting the recruitment of the MOZ/MORF complex and subsequent gene activation.[11]
Experimental Protocols
The characterization of BRPF1 bromodomain inhibitors relies on a variety of robust in vitro and cellular assays. Below are detailed methodologies for commonly employed techniques.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: The AlphaScreen assay is a bead-based, no-wash immunoassay used to measure the binding of a biotinylated histone peptide to a GST-tagged BRPF1 bromodomain.[14] Streptavidin-coated Donor beads bind the biotinylated peptide, while Glutathione-coated Acceptor beads bind the GST-tagged BRPF1. Upon excitation, the Donor beads generate singlet oxygen, which, if in close proximity, activates the Acceptor beads to emit light. Inhibitors that disrupt the BRPF1-histone interaction lead to a decrease in the AlphaScreen signal.[15][16]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.
-
Prepare serial dilutions of the test compound (e.g., this compound, GSK6853) in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute GST-tagged BRPF1 bromodomain and biotinylated histone H4 peptide (acetylated at relevant lysines) in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the compound dilutions or DMSO (vehicle control) to the wells.
-
Add 5 µL of the GST-BRPF1 solution to each well.
-
Add 5 µL of the biotinylated histone peptide solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a mixture of AlphaScreen Glutathione Acceptor beads and Streptavidin Donor beads in Assay Buffer in the dark. Add 10 µL of this bead suspension to each well.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision).
-
Analyze the data using appropriate software (e.g., GraphPad Prism) to calculate IC50 values by fitting the data to a dose-response curve.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Assay
Principle: The NanoBRET™ Target Engagement Assay measures compound binding to a target protein within intact cells.[17] The assay utilizes a NanoLuc® luciferase-tagged BRPF1 protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain (the energy acceptor). When the tracer is bound, energy transfer occurs, generating a BRET signal. Test compounds that bind to the BRPF1 bromodomain compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[18]
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in an appropriate medium.
-
Transfect cells with a vector encoding the NanoLuc®-BRPF1 fusion protein.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96- or 384-well white assay plate.
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells, followed by the addition of the NanoBRET™ tracer.
-
Add the NanoLuc® substrate to initiate the luminescent reaction.
-
-
Data Acquisition and Analysis:
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[14]
Methodology:
-
Sample Preparation:
-
Purify the BRPF1 bromodomain protein and the test compound.
-
Dialyze both the protein and the compound against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the BRPF1 protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, ΔS).
-
Conclusion
The comparative analysis of this compound with other BRPF1 bromodomain inhibitors highlights the importance of well-characterized chemical probes in epigenetic research. While this compound serves as a valuable negative control due to its lower potency, compounds like GSK6853 offer high potency and selectivity for interrogating BRPF1 function in cellular and in vivo models.[3][5] The availability of pan-BRPF inhibitors such as OF-1 and NI-57, as well as isoform-specific probes like PFI-4, provides a toolkit for dissecting the distinct and overlapping roles of the BRPF family members.[8] The detailed experimental protocols provided herein offer a foundation for the rigorous evaluation of these and future BRPF1-targeting epigenetic probes, ultimately advancing our understanding of their biological roles and therapeutic potential.
References
- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BRPF1 bromodomain is a molecular reader of di-acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 18. biorxiv.org [biorxiv.org]
The "Mechanism of Inaction": A Comparative Analysis of GSK9311 as a Negative Control for BRPF1 Bromodomain Inhibition
In the landscape of epigenetic drug discovery, the validation of a compound's on-target effects is as crucial as the discovery of the compound itself. This guide provides a comparative analysis of GSK9311, a molecule designed with a "mechanism of inaction" to serve as a negative control for its potent and selective counterpart, GSK6853. Both compounds target the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), a key scaffolding protein in histone acetyltransferase (HAT) complexes.
This document is intended for researchers, scientists, and drug development professionals interested in the nuances of chemical probe validation and the study of BRPF1-mediated signaling pathways. Through a detailed comparison, we will explore the structural and functional differences that define this compound's role as an invaluable tool for rigorous scientific inquiry.
Comparative Activity of this compound and GSK6853
The primary distinction between this compound and GSK6853 lies in their respective potencies for the BRPF1 bromodomain. This compound was intentionally designed as a less active analogue of GSK6853.[1][2][3] This difference in activity is quantified by their pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | Target Bromodomain | pIC50 | Fold Difference in Potency (approx.) |
| GSK6853 | BRPF1 | 8.1[4] | ~125x more potent than this compound |
| This compound | BRPF1 | 6.0[2][3] | |
| This compound | BRPF2 | 4.3[2][3] |
As the data indicates, GSK6853 is significantly more potent in inhibiting the BRPF1 bromodomain than this compound. This substantial difference in potency is the cornerstone of this compound's utility as a negative control.
The Rationale for a "Mechanism of Inaction"
In cellular and in vivo experiments, observing a biological effect after treatment with an active compound like GSK6853 is only the first step. To confirm that the observed effect is due to the inhibition of the intended target (on-target effect) and not due to interactions with other cellular components (off-target effects), a negative control is employed.
This compound serves this purpose. By applying this compound under the same experimental conditions as GSK6853, researchers can differentiate between on-target and off-target phenomena. An effect that is observed with GSK6853 but not with this compound (at equivalent concentrations) can be confidently attributed to the inhibition of the BRPF1 bromodomain.
Structural Basis for Differential Activity
The reduced activity of this compound is a direct result of a specific chemical modification. In this compound, the 5-amide group is alkylated.[1][5] This structural change is predicted to prevent the molecule from adopting the optimal conformation required for high-affinity binding to the BRPF1 bromodomain, primarily due to the loss of internal hydrogen-bonding interactions and the introduction of steric clashes.[5] This seemingly minor alteration leads to a significant, 100-fold drop in BRPF1 inhibitory activity.[5]
The BRPF1 Signaling Pathway and the Role of Inhibition
BRPF1 is a scaffolding protein that plays a crucial role in the assembly and function of MYST-family histone acetyltransferase (HAT) complexes.[5] These complexes are responsible for acetylating histone tails, an epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysines on histones, thereby anchoring the HAT complex to specific genomic regions.
By inhibiting the BRPF1 bromodomain, compounds like GSK6853 prevent this recognition and anchoring process. This disrupts the function of the associated HAT complex, leading to changes in gene expression that can impact cellular processes such as proliferation and differentiation. The study of these effects is critical in understanding the therapeutic potential of BRPF1 inhibition in diseases like cancer.[6][7]
Experimental Protocols
To validate the differential activity of GSK6853 and this compound, several biophysical and cellular assays are employed.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of the inhibitors to the BRPF1 bromodomain in a biochemical setting.
Methodology:
-
A recombinant, purified BRPF1 bromodomain protein, tagged with a donor fluorophore (e.g., terbium), is used.
-
A synthetic peptide corresponding to an acetylated histone tail, labeled with an acceptor fluorophore (e.g., fluorescein), is used as the binding partner.
-
When the acetylated peptide binds to the bromodomain, the donor and acceptor fluorophores are brought into close proximity, allowing for fluorescence energy transfer (FRET) upon excitation of the donor.
-
Increasing concentrations of the inhibitor (GSK6853 or this compound) are added to the reaction.
-
The inhibitor competes with the acetylated peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
-
The concentration of the inhibitor that causes a 50% reduction in the FRET signal is the IC50, from which the pIC50 is calculated.
BROMOscan® Assay
This is a competitive binding assay used to assess the selectivity of an inhibitor against a large panel of different bromodomains.
Methodology:
-
The BRPF1 bromodomain is immobilized on a solid support.
-
A known, tagged ligand that binds to the BRPF1 bromodomain is added.
-
The test compound (GSK6853 or this compound) is introduced at various concentrations to compete with the tagged ligand for binding.
-
The amount of tagged ligand that remains bound to the immobilized bromodomain is quantified.
-
The dissociation constant (Kd) is determined, which reflects the binding affinity of the test compound. A lower Kd indicates a higher affinity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of GSK9311: A Comparative Guide to BRPF Bromodomain Inhibitors
For researchers and professionals in drug development, rigorous and independent verification of experimental results is paramount. This guide provides a comparative analysis of GSK9311, a known negative control for BRPF bromodomain inhibitors, against its active analogue, GSK6853, and other alternative compounds. The data presented is compiled from various studies to facilitate an objective assessment of their performance.
Data Presentation: Quantitative Comparison of BRPF Bromodomain Inhibitors
The following tables summarize the quantitative data for this compound and its more active counterpart, GSK6853, along with other known inhibitors of the BRPF (Bromodomain and PHD Finger-containing) protein family. This allows for a direct comparison of their potency and selectivity.
Table 1: Comparison of this compound and GSK6853
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | pKd | Notes |
| This compound | BRPF1 | Biochemical | 6.0[1][2] | - | - | Less active analogue, used as a negative control.[1][2] |
| BRPF2 | Biochemical | 4.3[1][2] | - | - | ||
| BRPF1 | NanoBRET Cellular Assay | 5.4[3][4] | - | - | Reduced effect compared to GSK6853.[3][4] | |
| GSK6853 | BRPF1 | TR-FRET Assay | - | 8[1] | - | Potent and highly selective inhibitor.[1] |
| BRPF1 | NanoBRET Cellular Assay | 7.7[3][4] | 20[1] | - | Demonstrates cell permeability and target engagement.[1][3][4] | |
| Endogenous BRPF1 | Chemoproteomic Assay | 8.6 | - | - | High potency against the full-length endogenous protein.[1] | |
| BRPF1 | BROMOscan | - | - | 9.5[3][4] | High-affinity binding. |
Table 2: Alternative BRPF Bromodomain Inhibitors
| Compound | Target(s) | Selectivity | Key Findings |
| PFI-4 | BRPF1B | High selectivity for the BRPF1B isoform.[5] | Impairs RANKL-induced differentiation of osteoclasts.[5] |
| OF-1 | Pan-BRPF | Inhibits BRPF1, BRPF2, and BRPF3.[5] | Displaces BRPF bromodomains from chromatin; impairs osteoclastogenesis.[5] |
| NI-57 | Pan-BRPF | Inhibits BRPF1, BRPF2, and BRPF3.[5] | Similar to OF-1, impairs osteoclast differentiation by repressing transcriptional programs.[5] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental results. The following are protocols for key experiments cited in the comparison of BRPF bromodomain inhibitors.
NanoBRET™ Cellular Target Engagement Assay
This assay is used to measure the binding of a compound to a specific protein target within living cells.
Methodology:
-
Cell Preparation: Cells (e.g., HEK293T) are co-transfected with plasmids encoding the target protein (e.g., BRPF1 bromodomain) fused to NanoLuc® luciferase and a HaloTag®-histone H3.3 fusion protein.
-
Plating: After 24 hours, cells are harvested, and the cell density is adjusted. Cells are then plated in a 96-well assay plate.[1]
-
Compound Addition: The test compounds (e.g., this compound, GSK6853) are added to the wells at various final concentrations. The plates are incubated for a specified period (e.g., 18 hours) at 37°C in a 5% CO₂ incubator.[1]
-
Substrate Addition: NanoBRET™ furimazine substrate is added to all wells.[1]
-
Signal Detection: The plate is read within minutes using a luminometer equipped with appropriate filters (e.g., 450/80 nm bandpass for donor and 610 nm longpass for acceptor).[1]
-
Data Analysis: The ratio of the acceptor signal to the donor signal (BRET ratio) is calculated. A decrease in the BRET ratio indicates displacement of the NanoLuc-BRPF1 from the Halo-histone by the compound. IC50 values are determined from the dose-response curves.
Chemoproteomic Competition Binding Assay
This assay is used to assess the binding of a compound to endogenous proteins in a complex biological sample, such as cell lysate.
Methodology:
-
Lysate Preparation: Nuclear and chromatin extracts are prepared from a suitable cell line (e.g., HUT-78).[1]
-
Compound Incubation: The chemical probe (an immobilized version of the inhibitor) is incubated with the cell extract. In parallel, extracts are pre-incubated with increasing concentrations of the competitor compound (e.g., GSK6853).[1]
-
Affinity Capture: Derivatized sepharose beads are added to the extracts and incubated to capture the protein targets.[1]
-
Washing and Elution: The beads are washed to remove non-specific binders, and the captured proteins are eluted.[1]
-
Protein Analysis: The eluted proteins are separated by SDS-PAGE, and the bands of interest are identified and quantified, for example, by Western blotting or mass spectrometry. A decrease in the amount of pulled-down target protein in the presence of the competitor indicates binding.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of GSK9311 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of GSK9311, a chemical probe targeting the bromodomain and PHD finger (BRPF) family of proteins. To offer a clear perspective on its performance, this document compares this compound with its active analogue, GSK6853, and other notable BRPF inhibitors. The information presented herein is intended to aid researchers in the selection of appropriate chemical tools for their studies in cellular models.
Introduction to this compound and BRPF Bromodomains
This compound is known as a less active analogue of GSK6853, a potent and highly selective inhibitor of the BRPF1 bromodomain.[1][2] Consequently, this compound is frequently employed as a negative control in experiments to delineate the on-target effects of BRPF1 inhibition by GSK6853 from potential off-target activities. The BRPF family of proteins (BRPF1, BRPF2, and BRPF3) are crucial scaffolding components of histone acetyltransferase (HAT) complexes, playing a significant role in chromatin remodeling and gene transcription.
Comparative Specificity Profile
The specificity of a chemical probe is paramount for the accurate interpretation of experimental results. An ideal probe exhibits high affinity for its intended target while displaying minimal interaction with other proteins. The following tables summarize the available quantitative data to compare the specificity of this compound with its active counterpart, GSK6853, and other BRPF inhibitors.
Table 1: Potency of BRPF Bromodomain Inhibitors
| Compound | Target | pIC50 | IC50 (nM) | Kd (nM) | Assay Type |
| This compound | BRPF1 | 6.0[1][2] | 1000 | - | Biochemical Assay |
| BRPF2 | 4.3[1][2] | 50118 | - | Biochemical Assay | |
| GSK6853 | BRPF1 | 8.1[3] | 8[4] | 0.3[4] | TR-FRET / BROMOscan |
| PFI-4 | BRPF1B | - | 80[5] | 13[6][7] | Biochemical Assay / ITC |
| OF-1 | BRPF1B | - | - | - | - |
| NI-57 | BRPF1B | - | - | 31[8][9] | ITC |
| BRPF2 | - | - | 108[9] | ITC | |
| BRPF3 | - | - | - | - |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Kd represents the dissociation constant, with a lower value indicating higher affinity.
Table 2: Selectivity Profile of BRPF Bromodomain Inhibitors
| Compound | Primary Target(s) | Selectivity Highlights | Selectivity Panel |
| This compound | BRPF1 | Significantly less active than GSK6853; used as a negative control.[1][2] | Limited data available. |
| GSK6853 | BRPF1 | >1600-fold selectivity over all other bromodomains tested.[4][10][11][12] Weak activity against a panel of 48 unrelated assays.[3][10] | BROMOscan (48 bromodomains)[4] |
| PFI-4 | BRPF1B | Selective for BRPF1B over BRPF2 and BRPF3.[7] 167-fold selectivity over CECR2, the closest off-target outside family IV.[13] | Thermal Shift Assay |
| OF-1 | Pan-BRPF | >100-fold selectivity over other bromodomains, with closest off-targets being BRD4 (39-fold) and TIF1α.[9] | Not specified |
| NI-57 | Pan-BRPF | Highly selective against other bromodomains, with the closest off-target being BRD9 (32-fold selectivity).[8][9] Minimal inhibition (<40% at 10 µM) against a panel of 55 GPCRs, ion channels, and enzymes.[8] | BROMOscan (46 bromodomains), DSF (47 bromodomains)[8] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
BROMOscan® Specificity Assay
Principle: The BROMOscan® assay is a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the bromodomain of interest. The amount of bromodomain protein bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the bromodomain.
Protocol:
-
Compound Preparation: Test compounds, including this compound and comparators, are serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Preparation: The DNA-tagged bromodomain protein and the immobilized ligand are combined in the wells of a microtiter plate.
-
Competition Binding: The test compound dilutions are added to the assay wells and incubated to allow for competitive binding to the bromodomain.
-
Washing: Unbound protein is removed by washing the plate.
-
Quantification: The amount of bromodomain protein remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, and IC50 or Kd values are calculated from the dose-response curves.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET assays measure the proximity of two molecules based on the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In the context of bromodomain inhibitor screening, a biotinylated histone peptide (labeled with the acceptor) and a GST-tagged bromodomain protein (labeled with an anti-GST antibody conjugated to the donor) are used. Inhibition of the bromodomain-histone interaction leads to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, GST-tagged bromodomain protein, biotinylated histone peptide, Europium cryptate-labeled anti-GST antibody, and XL665-labeled streptavidin.
-
Compound Dispensing: Dispense test compounds at various concentrations into a 384-well low-volume microplate.
-
Reagent Addition: Add a mixture of the GST-tagged bromodomain protein and the biotinylated histone peptide to the wells. Incubate to allow for binding.
-
Detection Reagent Addition: Add a mixture of the Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin. Incubate to allow for the detection complex to form.
-
Signal Measurement: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals and plot against the compound concentration to determine the IC50 value.
NanoBRET™ Cellular Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a test compound with its target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target serves as the energy acceptor. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transiently transfect them with a plasmid encoding the BRPF1 bromodomain fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a white, 96-well cell culture plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ fluorescent tracer.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Measurement: Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the cellular IC50 value.
Conclusion
The available data robustly supports the use of this compound as a negative control for studies involving the highly selective BRPF1 inhibitor, GSK6853. While this compound exhibits measurable, albeit weak, inhibition of BRPF1 and BRPF2 at micromolar concentrations, its significantly lower potency compared to GSK6853 makes it a suitable tool for dissecting on-target versus off-target effects in cellular models. For researchers seeking to inhibit the BRPF family, GSK6853 offers high potency and exceptional selectivity for BRPF1. Other inhibitors such as PFI-4 and NI-57 provide alternative scaffolds with distinct selectivity profiles across the BRPF family and other bromodomains. The selection of the most appropriate chemical probe will depend on the specific research question and the desired selectivity profile. The experimental protocols provided in this guide offer a starting point for the rigorous assessment of these and other bromodomain inhibitors in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK6853 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Probe NI-57 | Chemical Probes Portal [chemicalprobes.org]
- 9. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PFI-4 | Structural Genomics Consortium [thesgc.org]
Safety Operating Guide
Navigating the Safe Disposal of GSK9311: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of GSK9311, a chemical probe used as a negative control for the BRPF1 bromodomain inhibitor, GSK6853. Adherence to these protocols is critical for operational safety and environmental protection.
Disclaimer: This document provides general guidance. A specific Safety Data Sheet (SDS) for this compound should be consulted if available. Always adhere to your institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations.
Quantitative Data Summary
For quick reference, the key properties of this compound hydrochloride are summarized in the table below.
| Property | Value |
| Chemical Name | N-[2,3-Dihydro-1,3-dimethyl-6-[(2R)-2-methyl-1-piperazinyl]-2-oxo-1H-benzimidazol-5-yl]-N-ethyl-2-methoxybenzamide hydrochloride |
| Molecular Formula | C₂₄H₃₁N₅O₃・HCl |
| Molecular Weight | 474.0 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the approved procedures for the disposal of this compound waste. These steps are designed to mitigate risks and ensure compliance with standard laboratory waste management practices.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Solid Waste Disposal
Solid waste includes contaminated items such as unused this compound powder, contaminated gloves, weigh boats, and pipette tips.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."
-
Container Management: Keep the hazardous waste container sealed when not in use. Store it in a designated and secure satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup. Do not dispose of solid chemical waste in the regular trash.
Liquid Waste Disposal
Liquid waste includes solutions containing this compound, such as unused experimental solutions or contaminated solvents.
-
Segregation: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and detail the composition of the liquid, including the solvent(s) and the estimated concentration of this compound.
-
Incompatible Wastes: Never mix this compound waste with incompatible chemicals. Consult a chemical compatibility chart or your EHS department if you are unsure.
-
Container Management: Ensure the liquid hazardous waste container is tightly sealed to prevent spills and evaporation. Store it in a secondary containment bin within a designated satellite accumulation area.
-
Disposal Request: When the container is full, or as per your institution's guidelines, contact your EHS department to schedule a pickup. Do not pour chemical waste down the drain.
Spill Management
In the event of a this compound spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit. Use absorbent pads to soak up liquid spills. For solid spills, gently cover the material with an absorbent to prevent it from becoming airborne.
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, contaminated PPE, etc.) and place them in the designated hazardous solid waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.
Mandatory Visualization
The following diagrams illustrate the general workflow for chemical waste disposal and the signaling pathway relevant to this compound's research context.
Essential Safety and Logistical Information for Handling GSK9311
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of the BRPF1 Bromodomain Inhibitor, GSK9311.
This document provides comprehensive, procedural guidance for the safe and effective use of this compound in a laboratory setting. The following sections detail the necessary personal protective equipment (PPE), step-by-step operational protocols, and appropriate disposal methods to ensure user safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant gloves are required. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against spills. |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood. |
Operational Plan: Handling and Storage
This compound is a chemical compound that requires careful handling to maintain its integrity and to prevent accidental exposure.
Storage:
-
Store this compound hydrochloride at +4°C for short-term storage.
-
For long-term storage, it is recommended to store the compound at -20°C or -80°C.[1]
Preparation of Stock Solutions:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Under a chemical fume hood, prepare stock solutions by dissolving this compound in a suitable solvent such as DMSO.[1]
-
For a 10 mM stock solution, for example, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Ensure the solution is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Mechanism of Action: BRPF1-Mediated Transcriptional Activation
This compound functions as an inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. BRPF1 is a scaffold protein that plays a crucial role in the regulation of gene expression through chromatin remodeling. It assembles and activates histone acetyltransferase (HAT) complexes, primarily the MOZ/MORF and HBO1 complexes. These complexes then acetylate histones, leading to a more open chromatin structure and subsequent gene transcription. By binding to the BRPF1 bromodomain, this compound prevents the recognition of acetylated histones, thereby disrupting the recruitment and activity of the HAT complex and inhibiting gene transcription.
Caption: BRPF1-mediated transcriptional activation and its inhibition by this compound.
Experimental Protocol: In Vivo Solution Preparation
For in vivo studies, this compound can be formulated as follows. Note that these are examples, and the optimal formulation may vary depending on the specific experimental design and animal model.
Example Formulation 1:
-
Solvents: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the desired final volume.[1]
-
Example Formulation 2:
-
Solvents: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Procedure:
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Dissolve this compound in DMSO.
-
Add the SBE-β-CD solution to the this compound/DMSO mixture and mix until clear.[1]
-
Example Formulation 3:
-
Solvents: 10% DMSO, 90% Corn Oil
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add the corn oil and mix thoroughly.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.
Chemical Waste:
-
Unused solid this compound and concentrated stock solutions should be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for chemical waste pickup and disposal.
Contaminated Materials:
-
All disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Do not dispose of these materials in the regular trash or biohazardous waste.
Liquid Waste:
-
Aqueous solutions containing low concentrations of this compound may, in some cases, be disposed of down the drain with copious amounts of water, but this is highly dependent on local regulations.
-
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical solutions. The NIH recommends that all chemical waste be managed and disposed of as chemical waste, rather than being drain disposed.[2] Nanomaterial-containing waste should never be poured down the drain.[2]
Always refer to your institution's specific waste disposal procedures and contact your EHS department with any questions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
